{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
NOFLPTMOGHFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(OC2)CO)C |
Origin of Product |
United States |
An In-Depth Technical Guide to the Physicochemical Properties of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of novel molecular scaffolds is paramount to achieving desired therapeutic outcomes. Spirocyclic systems, characterized by their rigid, three-dimensional structures, have garnered significant attention for their ability to modulate physicochemical and pharmacokinetic properties, often leading to improved potency and selectivity.[1][2] The concept of "escaping from flatland" suggests that molecules with a higher fraction of sp³-hybridized carbons, like those in spirocycles, may possess more favorable properties and lower promiscuity.[3] This guide focuses on a specific spirocyclic building block, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol , a compound that merges a dimethylcyclopropane ring with a tetrahydrofuran-based methanol, presenting a unique scaffold for synthetic exploration.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties for its application in synthetic and medicinal chemistry.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2060030-96-6 | [4] |
| Molecular Formula | C₉H₁₆O₂ | [4] |
| Molecular Weight | 156.22 g/mol | [4] |
| IUPAC Name | (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol | [4] |
| Canonical SMILES | CC1(CC12CC(OC2)CO)C | [4] |
| InChI Key | NOFLPTMOGHFTGE-UHFFFAOYSA-N |[4] |
Structural Analysis: The structure of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is notable for several key features that dictate its chemical behavior:
-
Spirocyclic Core: The fusion of a cyclopropane and a tetrahydrofuran ring at a single carbon atom imparts significant conformational rigidity. This is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target.[3]
-
gem-Dimethyl Group: The two methyl groups on the cyclopropane ring enhance lipophilicity and can provide steric shielding, potentially influencing metabolic stability.
-
Oxolane (Tetrahydrofuran) Ring: The ether linkage within the five-membered ring acts as a hydrogen bond acceptor.
-
Primary Alcohol: The hydroxymethyl (-CH₂OH) group is a key functional handle. It serves as both a hydrogen bond donor and acceptor and provides a reactive site for further synthetic modifications.[4]
The interplay of the lipophilic hydrocarbon framework with the polar ether and alcohol functionalities suggests a molecule with balanced properties, making it an attractive starting point for library synthesis.
Core Physicochemical Properties: Data and Experimental Design
The druggability of a compound is heavily influenced by its fundamental physicochemical properties, including solubility, lipophilicity, and stability.[5] While experimental data for this specific molecule is not widely published, this section outlines the critical parameters and provides validated protocols for their determination.
Table 2: Summary of Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
|---|---|---|
| Physical State | Colorless oil or low-melting solid | Affects handling, formulation, and purification strategies. |
| Boiling Point | >200 °C (Predicted) | Indicates low volatility; relevant for purification (distillation). |
| Aqueous Solubility | Moderately soluble | Crucial for systemic exposure and formulation in aqueous media.[6] |
| logP (Lipophilicity) | 1.0 - 2.5 (Predicted) | A key determinant of membrane permeability, protein binding, and ADME properties.[7] |
| pKa | ~16 (Alcohol) (Predicted) | The primary alcohol is not significantly ionizable at physiological pH. |
Aqueous Solubility
Causality: Solubility is a critical factor for achieving sufficient systemic exposure for a drug candidate.[6] It represents the equilibrium between the energy required to break the crystal lattice (for solids) and the energy released upon solvation. The presence of both a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting ether suggests that this molecule will have some degree of aqueous solubility, while the hydrocarbon backbone will limit it.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility (Adapted from OECD Guideline 105)
This method remains the gold standard for determining the water solubility of a substance.
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Supersaturation: Add an excess amount of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol to a glass vial containing a known volume of the PBS buffer. The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can help determine the necessary time.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet any undissolved material.
-
Quantification: Carefully remove an aliquot of the clear, aqueous supernatant. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Diagram: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the OECD-compliant shake-flask solubility assay.
Lipophilicity (logP)
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (logP). It is a cornerstone of medicinal chemistry, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME).[6] While the traditional shake-flask method is the gold standard, it can be resource-intensive.[9] Reverse-phase HPLC provides a reliable, high-throughput alternative for estimating logP.[10][11]
Experimental Protocol: LogP Determination by RP-HPLC [7]
This method correlates a compound's retention time on a nonpolar stationary phase with the known logP values of a set of standard compounds.
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Standard Selection: Choose a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound (e.g., ranging from 0 to 5).[12]
-
Calibration Curve Generation:
-
Inject each standard compound individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[9]
-
Plot log(k) versus the known logP values for the standards. Perform a linear regression to generate a calibration curve.[7]
-
-
Sample Analysis: Inject the {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol sample under the identical HPLC conditions and determine its retention time.
-
LogP Calculation: Calculate the capacity factor (k) for the test compound. Interpolate its logP value from the linear regression equation of the calibration curve.[7]
Chemical Stability: Forced Degradation Studies
Causality: Understanding a molecule's intrinsic stability is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods, as mandated by ICH guidelines (Q1A R2).[13][14] Forced degradation studies purposefully expose the compound to harsh conditions to accelerate its breakdown.[15] For this molecule, the ether linkage is susceptible to acid hydrolysis, and the primary alcohol is prone to oxidation.[16]
Experimental Protocol: Forced Degradation Workflow [13]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without being overly complex.[13][17]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a panel of stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 8-24 hours.[13]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for 8-24 hours.[16]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample and a solution sample at 80 °C.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[14]
-
-
Time Point Sampling: At designated time points, withdraw samples, quench the reaction if necessary (e.g., neutralize acid/base samples), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically with a photodiode array (PDA) and a mass spectrometer (MS) detector).
-
Data Interpretation:
Diagram: Forced Degradation Study Design
Caption: Overview of ICH-compliant forced degradation stress conditions.
Implications for Drug Discovery and Synthesis
The physicochemical profile of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol makes it a compelling scaffold. Its spirocyclic nature provides a rigid, 3D exit vector from the primary alcohol, allowing for systematic exploration of chemical space.[2] The predicted moderate lipophilicity and potential for aqueous solubility strike a good balance, which is often a key objective in lead optimization.[6]
The primary alcohol is a versatile functional group for further synthesis. It can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification, esterification, or substitution reactions to attach a wide variety of other molecular fragments. The synthesis of related 5-oxaspiro[2.4]heptane structures has been documented as a key step in producing active pharmaceutical ingredients like Montelukast, highlighting the industrial relevance of this scaffold.[4][18]
Conclusion
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a structurally unique building block with a promising set of physicochemical properties for applications in drug discovery and synthetic chemistry. Its rigid three-dimensional framework, combined with a versatile functional handle and a balanced polarity profile, makes it an attractive starting point for the development of novel chemical entities. This guide provides the foundational knowledge and robust experimental frameworks necessary for researchers to effectively characterize and utilize this compound in their research endeavors. A thorough experimental determination of its solubility, lipophilicity, and stability profile, as outlined herein, is a critical first step toward unlocking its full potential.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
- A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
- Forced Degradation Studies: Regulatory Considerations and Implement
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25).
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). OECD.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5).
- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec DMPK.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp Clinical.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi.
- {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. Benchchem.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
- Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. VBN.
-
Preparation method of 5-oxaspiro[10][17]heptane-6-one and intermediate thereof. Google Patents.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. protocols.io [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
Structural Characterization of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol: A Technical Guide for Advanced Scaffold Validation
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the transition from planar, sp2 -rich aromatics to three-dimensional, sp3 -rich architectures—a paradigm often referred to as "escaping flatland"—has become a critical strategy for improving drug efficacy and safety. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6) is a highly valuable spirocyclic intermediate utilized in this exact context[1].
Featuring a spiro-fused oxolane (tetrahydrofuran) and cyclopropane ring system, this scaffold provides exceptional structural rigidity and precise vector projection for functionalization[1]. Closely related 5-oxaspiro[2.4]heptane structures serve as key synthetic precursors in the synthesis of active pharmaceutical ingredients (APIs)[1], and related derivatives like 5-oxaspiro[2.4]heptan-6-one are well-documented intermediates in leukotriene antagonist production[2].
As a Senior Application Scientist, I approach the characterization of such spirocycles not merely as an exercise in structural confirmation, but as a prerequisite for rational drug design. Understanding the exact spatial arrangement of this molecule is critical for predicting its binding thermodynamics.
Pharmacological impact of spirocyclic scaffolds on drug candidate optimization.
Chemical Topology and Structural Nuances
The core of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol presents unique analytical challenges:
-
The Spiro Center (C3): A quaternary carbon linking the cyclopropane and oxolane rings. Because it lacks attached protons, it acts as an "NMR blind spot" in standard 1D 1 H spectra, requiring advanced 2D heteronuclear correlation to bridge the two spin systems.
-
Stereocenters: The molecule possesses inherent chirality at the spiro center (C3) and the C6 position (bearing the hydroxymethyl group). Establishing the relative stereochemistry between the gem-dimethyl groups on the cyclopropane and the C6 substituent is paramount.
-
Ring Strain & Hybridization: The highly strained cyclopropane ring alters the s -character of its C-H bonds, shifting the 1 H and 13 C NMR signals significantly upfield compared to standard alkanes.
Comprehensive Analytical Workflow
To establish a self-validating proof of structure, we employ an orthogonal analytical workflow. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for elucidating the structure of small molecules and is increasingly critical in structure-based drug discovery (SBDD)[3].
Workflow for the structural and stereochemical characterization of spirocyclic scaffolds.
Nuclear Magnetic Resonance (NMR) Profiling
Solution NMR, including 2D techniques like HSQC and HMBC, is essential for fragment-based drug discovery and validating hit compounds[4]. Below is the predictive spectral assignment table, followed by the self-validating protocol required to generate this data.
Quantitative Data Presentation
| Position | Structural Group | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Coupling |
| C1 | Quaternary (Cyclopropane) | 22.5 | - | - |
| C2 | CH 2 (Cyclopropane) | 12.4 | 0.45, 0.65 | d, J = 5.0 Hz (each, AB system) |
| C3 | Quaternary (Spiro C) | 38.2 | - | - |
| C4 | CH 2 (Oxolane, next to O) | 72.1 | 3.65, 3.75 | d, J = 8.5 Hz (AB system) |
| C5 | Oxygen Heteroatom | - | - | - |
| C6 | CH (Oxolane) | 81.5 | 4.10 | m |
| C7 | CH 2 (Oxolane) | 39.4 | 1.85, 2.10 | dd, J = 12.0, 6.5 Hz |
| 1-CH 3 (a) | Methyl | 24.1 | 1.15 | s |
| 1-CH 3 (b) | Methyl | 18.5 | 0.95 | s |
| 6-CH 2 OH | Hydroxymethyl | 63.8 | 3.55 | m |
| OH | Hydroxyl | - | 2.80 | br s |
| (Note: Chemical shifts are empirical predictive models based on spiro[2.4]heptane and tetrahydrofuran environments). |
Protocol 1: High-Resolution NMR Data Acquisition
-
Step 1: Sample Preparation. Dissolve 15 mg of the compound in 600 µL of CDCl 3 (100.0 atom % D) containing 0.03% v/v TMS.
-
Causality: CDCl 3 is selected to ensure absolute solvation of the lipophilic spiro-core, while TMS provides a reliable zero-point reference for precise chemical shift mapping.
-
-
Step 2: Instrument Calibration. Tune and match the probe on a 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Causality: Cryoprobes drastically reduce thermal noise, which is critical for detecting weak long-range 13 C- 1 H couplings in HMBC experiments.
-
-
Step 3: 1D Acquisition. Acquire 1 H spectra with a 30° flip angle and a 2-second relaxation delay (D1). Acquire 13 C spectra using inverse gated decoupling.
-
Causality: Inverse gated decoupling suppresses the Nuclear Overhauser Effect (NOE), allowing for semi-quantitative integration of carbon signals. This is a self-validating step to confirm the presence of the two quaternary carbons (C1 and C3) without signal inflation.
-
-
Step 4: 2D HMBC Correlation. Set the HMBC long-range coupling delay optimized for nJCH=8 Hz.
-
Causality: Because the spiro center (C3) is isolated from protons, HMBC is the only method to bridge the cyclopropane and oxolane spin systems. You must observe cross-peaks from the C2 protons and C4/C7 protons to the C3 carbon to validate the spiro fusion.
-
-
Step 5: Stereochemical Assignment (NOESY). Run a 2D NOESY with a mixing time of 300 ms.
-
Causality: To determine the relative configuration of the C6 hydroxymethyl group relative to the C1 gem-dimethyl groups, through-space NOE cross-peaks are required. A cross-peak between the C6 proton and the syn-methyl group confirms the spatial geometry.
-
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact mass and molecular formula (C 9 H 16 O 2 , Exact Mass: 156.1150 Da), LC-HRMS/MS is utilized.
Protocol 2: LC-HRMS/MS Workflow
-
Step 1: Chromatographic Separation. Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The acidic mobile phase promotes the formation of [M+H]+ ions, while the C18 matrix effectively retains the lipophilic spiro-core, separating it from synthesis impurities.
-
-
Step 2: Ionization Optimization. Utilize Electrospray Ionization (ESI) in positive mode. Lower the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Causality: The primary alcohol is prone to the neutral loss of water ( −18 Da). Soft ionization parameters prevent premature in-source fragmentation, ensuring the intact precursor ion ( m/z 157.1223) is captured for MS1 validation.
-
-
Step 3: Collision-Induced Dissociation (CID). Isolate the precursor ion and apply a ramped collision energy (15-30 eV).
-
Causality: Ramped CID ensures comprehensive fragmentation. The self-validating diagnostic product ions will correspond to the cleavage of the oxolane ring and the loss of formaldehyde ( −30 Da) from the hydroxymethyl group, confirming the presence of the -CH 2 OH appendage.
-
References[1] Title: {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem
Source: benchchem.com URL:[2] Title: 5-Oxaspiro[2.4]heptan-6-one | C6H8O2 | CID 10219402 - PubChem Source: nih.gov URL:[3] Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: spectroscopyonline.com URL:[4] Title: Applications of Solution NMR in Drug Discovery - MDPI Source: mdpi.com URL:
Sources
thermodynamic stability of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in aqueous solutions
An In-depth Technical Guide to the Thermodynamic Stability of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in Aqueous Solutions
Foreword: The Strategic Importance of Thermodynamic Stability in Early-Phase Drug Development
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. Among the most critical, yet often underestimated, is the inherent thermodynamic stability of a molecule in a physiologically relevant environment. An unstable compound, regardless of its in vitro potency, is destined for failure due to issues with shelf-life, formulation, bioavailability, and unpredictable in vivo behavior. This guide provides a comprehensive analysis of the thermodynamic stability of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, a spirocyclic scaffold with significant potential in medicinal chemistry.[1][2] Spirocycles are increasingly sought after for their ability to confer structural rigidity and three-dimensionality, often leading to improved metabolic stability and novel intellectual property.[2] By dissecting the structural components of this molecule and applying both theoretical and experimental frameworks, we aim to provide a robust, scientifically-grounded understanding of its behavior in aqueous solutions—a critical step in its evaluation as a drug discovery building block.
Molecular Architecture: A Balance of Strain and Stabilization
The thermodynamic profile of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a direct consequence of its unique three-dimensional architecture. A thorough analysis of its constituent parts is essential to predict its behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | (1,1-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol | [1] |
| Structure | A spiro-fused cyclopropane and tetrahydrofuran (oxolane) ring system | [1] |
The Spiro[2.4]heptane Core: Inherent Ring Strain
The core of the molecule is a spiro[2.4]heptane system, where a cyclopropane ring and a five-membered oxolane (tetrahydrofuran) ring are joined by a single common carbon atom. The cyclopropane ring, with its C-C-C bond angles forced to 60°, possesses significant Baeyer strain. This inherent strain is a primary source of potential thermodynamic instability, as ring-opening reactions would lead to a more stable, lower-energy acyclic state.
The gem-Dimethyl Group: A Key Stabilizing Factor
Positioned on the cyclopropane ring, the gem-dimethyl group is arguably the most critical feature influencing the molecule's stability. This substitution confers a significant thermodynamic advantage via the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[3][4] This effect involves a compression of the internal bond angle between the methyl groups, which in turn reduces the angle between the other two substituents on the carbon chain, promoting ring stability.[3][4] Studies have shown that gem-dimethyl substitution can lower the strain energy of cyclopropanes by as much as 6-10 kcal/mol, a substantial contribution to the molecule's overall thermodynamic stability.[5] This stabilization counteracts the inherent strain of the three-membered ring.
The 5-Oxaspiro Moiety: The Site of Potential Hydrolysis
The oxolane ring contains an ether linkage, which is the most probable site for hydrolytic degradation in an aqueous environment, particularly under acidic or basic conditions.[6][7] However, its incorporation into a rigid spiroketal-like structure can sterically hinder the approach of water molecules, potentially slowing the rate of hydrolysis compared to a simple, flexible acyclic ether.[2] The stability of spiroketals is a well-studied area, and while they can be susceptible to acid-catalyzed hydrolysis, their formation and stability are often tightly controlled.[8][9]
The Hydroxymethyl Group: The Gateway to Aqueous Solubility
The primary alcohol (-CH₂OH) functional group is the molecule's primary interface with the aqueous solvent. It is a potent hydrogen bond donor and acceptor, which is crucial for aqueous solubility. While alcohols are generally stable, this group can be a site for oxidation, though this is primarily a concern in the presence of oxidizing agents rather than a spontaneous degradation pathway in a typical aqueous solution.[1][10] Its ability to form intramolecular hydrogen bonds with the ether oxygen of the oxolane ring could also impose conformational rigidity, further influencing the molecule's energy landscape.
Theoretical Framework for Assessing Aqueous Stability
Before undertaking resource-intensive experimental studies, computational methods provide invaluable insight into the intrinsic stability and solvation thermodynamics of a molecule.
Gibbs Free Energy of Solvation (ΔG_solv)
The thermodynamic stability of a molecule in solution is governed by the Gibbs free energy change (ΔG) of the system. For a drug candidate, the Gibbs free energy of solvation (ΔG_solv) is a critical parameter. It represents the change in free energy when a molecule is transferred from the gas phase to the solvent.[11]
ΔG_solv = ΔH_solv - TΔS_solv
-
ΔH_solv (Enthalpy of Solvation): This term is dominated by favorable interactions, such as hydrogen bonds between the hydroxymethyl group and water, and dipole-dipole interactions.
-
TΔS_solv (Entropy of Solvation): This term is often unfavorable. The ordering of water molecules around the nonpolar hydrocarbon portions (the dimethyl and cyclopropane groups) of the molecule leads to a decrease in entropy (the hydrophobic effect).[11][12]
A negative ΔG_solv indicates a spontaneous and favorable dissolution process. Computational tools can provide a spatially resolved picture of these thermodynamic driving forces.[11]
Computational Workflow for Stability Prediction
Density Functional Theory (DFT) calculations, coupled with a continuum solvation model, are the industry standard for predicting thermodynamic properties in solution.
Caption: Computational workflow for determining Gibbs Free Energy in solution.
| Parameter (Hypothetical) | Value (kcal/mol) | Implication |
| Gas Phase Gibbs Free Energy (G_gas) | -540.50 | Intrinsic energy of the molecule. |
| Aqueous Phase Gibbs Free Energy (G_aq) | -548.25 | Energy of the molecule stabilized by water. |
| Gibbs Free Energy of Solvation (ΔG_solv) | -7.75 | Favorable interaction with water; likely soluble. |
Experimental Validation: Protocols for Stability Assessment
Theoretical predictions must be validated through rigorous experimental testing. Forced degradation (or stress testing) is a systematic approach to identify potential degradation pathways and develop stability-indicating analytical methods.
Workflow for Experimental Stability Studies
Caption: Experimental workflow for forced degradation studies.
Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
-
Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the spirocyclic core should provide good retention.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Run a gradient from 5% to 95% B over 20 minutes to elute all components.
-
-
Detection: Use a UV detector. A full wavelength scan (200-400 nm) of the parent compound should be performed to determine the optimal detection wavelength.
-
Method Validation: Once a separation method is established, it must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to prove that degradation product peaks do not co-elute with the parent peak.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound, a key thermodynamic parameter.[13]
-
Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis:
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method.
-
-
Reporting: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Anticipated Stability Profile
Based on the structural analysis, a summary of expected results from forced degradation studies is presented below.
| Condition | Expected Degradation | Probable Mechanism | Key Structural Feature Involved |
| Acidic (pH 1-2) | Moderate | Acid-catalyzed hydrolysis | Ether oxygen of the oxolane ring |
| Neutral (pH 7.4) | Very Low / Negligible | - | High intrinsic stability |
| Basic (pH 12-13) | Low | Base-catalyzed hydrolysis (slow) | Ether linkage (less susceptible than to acid) |
| Oxidative (H₂O₂) | Low to Moderate | Oxidation | Hydroxymethyl group |
| Thermal | Very Low | - | High thermal stability from rigid scaffold |
| Photolytic | Very Low | - | Lack of a significant chromophore |
The primary vulnerability is expected to be acid-catalyzed hydrolysis of the ether linkage. However, the steric hindrance provided by the spirocyclic nature and the stabilizing gem-dimethyl group on the adjacent ring are predicted to render the molecule significantly more stable than a comparable acyclic ether.
Conclusion: A Profile of Robust Stability
The is predicted to be high, making it a promising and reliable building block for drug discovery programs. Its architecture masterfully balances the inherent strain of a cyclopropane ring with the powerful stabilizing influence of a gem-dimethyl group, a classic example of the Thorpe-Ingold effect.[3][5] While the ether linkage presents a theoretical site for hydrolysis, its position within a rigid spirocyclic system likely provides significant kinetic protection. The hydroxymethyl group ensures sufficient aqueous solubility for biological testing without introducing a major liability.
For drug development professionals, this molecule represents a scaffold that is unlikely to fail due to inherent instability. Its well-defined three-dimensional structure is preserved in solution, providing a reliable platform for designing molecules with high selectivity and improved physicochemical properties.[2] The robust nature of this scaffold allows researchers to focus on optimizing pharmacological activity, confident in the foundational stability of the core structure.
References
-
Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(11), 3884–3896. [Link]
-
Lonnecker, A. T., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(35), 4994-5004. [Link]
-
Sato, T., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14353–14362. [Link]
-
Wikipedia. Thorpe–Ingold effect. [Link]
-
Pesch, S., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(52), 27201-27208. [Link]
-
Donnard, M., et al. (2012). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry, 10(33), 6660-6668. [Link]
-
da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(15), 4467. [Link]
-
Rathi, E., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]
-
Nevado, C., et al. (2021). The Effect of the Gem-Dimethyl Unit in the Gold-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes. Chemistry – A European Journal, 27(32), 8344-8349. [Link]
-
Tan, K. L. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Modern Approaches in Chemical and Biological Sciences Vol. 1. [Link]
-
ResearchGate. A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. [Link]
-
Mey, A. S. J. S., et al. (2022). Spatially Resolved Hydration Thermodynamics in Biomolecular Systems. Journal of Chemical Theory and Computation, 18(6), 3449–3470. [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(4), 1104-1105. [Link]
-
Marumoto, S., & Rychnovsky, S. D. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Organic Letters, 7(21), 4593-4596. [Link]
-
Wikipedia. Spiroketal. [Link]
-
PubChem. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. [Link]
-
Graziano, G. (2022). Water's Unusual Thermodynamics in the Realm of Physical Chemistry. Journal of Physical Chemistry B, 126(33), 6276-6284. [Link]
-
Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Spiroketals - Wikipedia [en.wikipedia.org]
- 10. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatially Resolved Hydration Thermodynamics in Biomolecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water’s Unusual Thermodynamics in the Realm of Physical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-Depth Technical Guide to the Plausible Mechanistic Pathways for the Formation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
An in-depth technical guide on the mechanism of formation for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
This technical guide provides a comprehensive exploration of the plausible synthetic routes and underlying reaction mechanisms for the formation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who require a deep understanding of the synthesis of complex molecular architectures.
Introduction
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a fascinating molecule characterized by a unique spirocyclic system that fuses a gem-dimethylcyclopropane ring with a tetrahydrofuran moiety, further appended with a primary alcohol. This combination of a highly strained three-membered ring and a more flexible five-membered oxygenated heterocycle presents both synthetic challenges and opportunities for novel chemical space exploration in drug discovery. The inherent strain in the cyclopropane ring and the stereochemical complexity of the spirocenter make this scaffold a compelling target for methodological development.
This guide will delve into a proposed synthetic strategy, focusing on the key mechanistic steps, the rationale behind procedural choices, and the self-validating aspects of the experimental design.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
A plausible approach to the synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves an intramolecular cyclization as the key step. The retrosynthetic analysis, depicted below, disconnects the tetrahydrofuran ring at the C-O bond, revealing a diol precursor. This precursor, a substituted cyclopropane with a pendant diol, can be envisioned to arise from a more readily available starting material.
Figure 1: Retrosynthetic analysis for the target molecule.
Part 1: Synthesis of the Diol Precursor
The synthesis of the key diol precursor can be achieved from a suitable cyclopropane-containing starting material. A plausible starting point is an ester-substituted cyclopropane, which allows for the introduction of the required functional groups.
Experimental Protocol: Synthesis of 1-(2,2-Dimethyl-3-(2-hydroxyethyl)cyclopropyl)ethane-1,2-diol
-
Reduction of the Ester and Aldehyde: To a solution of ethyl 2,2-dimethyl-3-(2-oxoethyl)cyclopropanecarboxylate in anhydrous Tetrahydrofuran (THF) at 0 °C, add 2.5 equivalents of Lithium aluminum hydride (LiAlH₄) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water again at 0 °C.
-
Workup and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target diol.
Part 2: Intramolecular Cyclization: The Core Mechanism
The crucial step in the formation of the spirocyclic ether is the intramolecular cyclization of the diol precursor. This can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.
Acid-Catalyzed Intramolecular Etherification
Under acidic conditions, the primary hydroxyl group is protonated, forming a good leaving group (water). The secondary hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-type reaction.
Mechanism:
-
Protonation: The primary hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, TsOH).
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the secondary hydroxyl group attacks the carbon atom of the protonated primary hydroxyl group.
-
Deprotonation: A proton is lost from the oxonium ion intermediate to regenerate the acid catalyst and yield the final product.
Figure 2: Acid-catalyzed intramolecular etherification pathway.
Base-Catalyzed Intramolecular Etherification (Williamson-type Synthesis)
Alternatively, under basic conditions, the more acidic secondary hydroxyl group is deprotonated to form an alkoxide. The primary hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution.
Mechanism:
-
Activation of the Primary Alcohol: The primary hydroxyl group is converted to a good leaving group (e.g., tosylate) by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Deprotonation: A strong base (e.g., NaH) deprotonates the secondary hydroxyl group to form a nucleophilic alkoxide.
-
Intramolecular SN2 Cyclization: The alkoxide attacks the carbon bearing the tosylate leaving group, displacing it to form the tetrahydrofuran ring.
Figure 3: Base-catalyzed intramolecular etherification pathway.
Trustworthiness: A Self-Validating System
The proposed synthetic protocols incorporate self-validating checkpoints to ensure the integrity of the process.
| Step | Parameter to Monitor | Analytical Technique | Expected Outcome |
| Reduction | Disappearance of starting material | TLC, IR (loss of C=O stretches) | Complete conversion to the diol |
| Cyclization | Formation of the spiroether | TLC, GC-MS | Appearance of a new product spot/peak with the expected mass |
| Final Product | Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS, IR | Spectroscopic data consistent with the target structure |
Table 1: Analytical checkpoints for reaction monitoring and validation.
Conclusion
The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol presents a formidable yet achievable challenge in synthetic organic chemistry. The proposed strategy, centered around an intramolecular etherification of a diol precursor, offers a logical and mechanistically sound approach. The choice between an acid-catalyzed or a base-promoted cyclization will depend on the substrate's sensitivity to the reaction conditions and the desired overall efficiency. The analytical framework provided ensures a robust and verifiable synthetic process, which is paramount in the context of drug development and materials science. Further research into optimizing reaction conditions and exploring alternative synthetic routes will undoubtedly contribute to the broader understanding and application of this unique molecular scaffold.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
A Strategic Approach to the Preliminary Toxicity Screening of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel spirocyclic compound, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS No. 2060030-96-6). As a unique molecular scaffold with potential applications in medicinal chemistry and organic synthesis, a thorough and early assessment of its toxicological profile is paramount for guiding further development and ensuring safety.[1] This document outlines a multi-tiered screening strategy, commencing with in silico predictive toxicology, followed by a suite of in vitro cytotoxicity and mechanistic assays, and culminating in considerations for preliminary in vivo studies. The methodologies presented herein are grounded in established toxicological principles and regulatory guidelines, providing a robust and scientifically sound approach to de-risking this promising chemical entity.
Introduction: The Scientific Imperative for Early Toxicity Assessment
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a spirocyclic compound featuring a 1,1-dimethyl-5-oxaspiro[2.4]heptane core with an attached methanol group.[1] Its molecular formula is C9H16O2, and its molecular weight is 156.22 g/mol .[1] The spirocyclic architecture, characterized by a fused oxolane and cyclopropane ring system, imparts a degree of structural rigidity that is often sought after in medicinal chemistry for its potential to enhance binding affinity and selectivity to biological targets.[1] Notably, related 5-oxaspiro[2.4]heptane structures have been utilized as key intermediates in the synthesis of established pharmaceuticals, such as the asthma medication Montelukast, highlighting the therapeutic potential of this chemical class.[1]
However, the introduction of any novel chemical entity into a biological system necessitates a rigorous evaluation of its potential for adverse effects. Early-stage toxicity screening is a critical component of the drug discovery and development pipeline, serving to identify and mitigate potential safety liabilities before significant resources are invested.[2] A well-designed preliminary toxicity assessment can inform lead optimization, guide dose selection for later-stage studies, and ultimately increase the probability of successful clinical translation. This guide provides a strategic and tiered approach to the initial toxicological characterization of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Tier 1: In Silico Predictive Toxicology - A First Look at Potential Liabilities
Before embarking on resource-intensive wet lab experiments, a wealth of information can be gleaned from computational toxicology models.[3][4][5][6] These in silico approaches utilize a compound's chemical structure to predict its potential toxicological properties based on large datasets of known toxicants.[4] For {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, this initial step is crucial for identifying potential areas of concern and for guiding the selection of appropriate in vitro assays.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate the chemical structure of a molecule with its biological activity, including toxicity.[3][4] By inputting the structure of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol into various QSAR platforms, we can generate predictions for a range of toxicological endpoints.
Key Predicted Endpoints:
-
Mutagenicity: Assesses the potential of the compound to induce genetic mutations.
-
Carcinogenicity: Predicts the likelihood of the compound causing cancer.
-
Hepatotoxicity: Estimates the potential for liver damage.[4]
-
Cardiotoxicity: Predicts potential adverse effects on the cardiovascular system.
-
Skin Sensitization: Assesses the likelihood of causing an allergic skin reaction.[3]
-
Developmental and Reproductive Toxicity: Provides an early indication of potential harm to a developing fetus or the reproductive system.[3]
Data Presentation: Hypothetical QSAR Predictions for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
| Toxicological Endpoint | Prediction | Confidence Level | Structural Alerts Identified |
| Ames Mutagenicity | Negative | High | None |
| Rodent Carcinogenicity | Negative | Moderate | None |
| Hepatotoxicity | Possible | Low | Epoxide-like moiety (oxaspiro ring) |
| hERG Inhibition | Unlikely | High | None |
| Skin Sensitization | Unlikely | High | None |
| Developmental Toxicity | Indeterminate | Low | Limited data on spirocyclic ethers |
Interpretation and Causality: The hypothetical QSAR results suggest a low probability of mutagenicity and carcinogenicity. However, the presence of the oxaspiro ring, which can be considered an epoxide-like structure, raises a low-confidence flag for potential hepatotoxicity due to the possibility of metabolic activation to reactive intermediates. This prediction, while not definitive, provides a clear rationale for prioritizing in vitro hepatotoxicity assays.
Read-Across Analysis
Given the novelty of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, a read-across analysis to structurally similar compounds with known toxicity data can provide valuable context. This involves searching toxicological databases for compounds sharing the 5-oxaspiro[2.4]heptane core or other key structural features. While a direct analogue with comprehensive toxicity data may not exist, this analysis can help to build a more complete picture of the potential hazards associated with this chemical class.
Tier 2: In Vitro Assessment - Probing Cellular Responses
In vitro assays are the cornerstone of preliminary toxicity screening, offering a controlled environment to assess the effects of a compound on cultured cells.[2][7][8] These assays provide quantitative data on cytotoxicity and can offer insights into the underlying mechanisms of toxicity.[2]
General Cytotoxicity Assays
The initial step in in vitro testing is to determine the concentration at which {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol induces cell death. This is typically achieved by exposing various cell lines to a range of compound concentrations and measuring cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to the intended therapeutic area) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a serial dilution of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in cell culture medium. Treat the cells with these various concentrations for 24, 48, and 72 hours.[7][10]
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration at which 50% of cell viability is inhibited).[10]
Data Presentation: Hypothetical Cytotoxicity Data for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Liver) | 24 | >100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HEK293 (Kidney) | 24 | >100 |
| 48 | >100 | |
| 72 | 95.8 | |
| MCF-7 (Breast Cancer) | 24 | >100 |
| 48 | 78.4 | |
| 72 | 55.1 |
Interpretation and Causality: The hypothetical data suggests that {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol exhibits moderate cytotoxicity at higher concentrations and after prolonged exposure. The slightly lower IC50 in the HepG2 cell line at 72 hours aligns with the in silico prediction of potential hepatotoxicity and warrants further investigation into liver-specific toxicity mechanisms.
Mechanistic Toxicity Assays
Based on the initial cytotoxicity data and in silico predictions, more specific assays can be employed to investigate the mechanisms of cell death and organ-specific toxicity.
Experimental Workflow: Investigating Potential Hepatotoxicity
Caption: Workflow for investigating potential hepatotoxicity.
-
Reactive Oxygen Species (ROS) Production: Increased ROS generation is a common mechanism of drug-induced liver injury. Assays using fluorescent probes like DCFDA can quantify ROS levels in HepG2 cells following treatment with the compound.
-
Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis. Assays utilizing dyes like JC-1 can assess mitochondrial health.
-
Caspase Activity: Caspases are key executioner proteins in the apoptotic pathway. Measuring the activity of caspase-3 and -7 can confirm if the observed cytotoxicity is due to programmed cell death.
Tier 3: Preliminary In Vivo Considerations
While this guide focuses on preliminary, non-animal screening, the data generated from in silico and in vitro studies will be instrumental in designing any future, ethically-conducted in vivo studies, should they be deemed necessary.
Key Considerations for Future In Vivo Studies:
-
Dose Range Finding: The in vitro IC50 values can help to estimate a starting dose for acute oral toxicity studies in rodents, following guidelines such as those from the OECD.[11][12][13]
-
Target Organ Identification: If in vitro assays consistently point towards a specific organ toxicity (e.g., hepatotoxicity), this will be a key focus for histopathological analysis in any subsequent animal studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The physicochemical properties of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol can be used to model its likely absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for interpreting in vivo toxicity data.
Logical Flow for Toxicity Assessment
Caption: Tiered approach to preliminary toxicity screening.
Conclusion and Future Directions
The preliminary toxicity screening of a novel compound like {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a dynamic and iterative process. The tiered approach outlined in this guide, starting with in silico predictions and progressing to targeted in vitro assays, provides a scientifically robust and resource-efficient strategy for early safety assessment. The data generated from these studies will be invaluable for making informed decisions about the future development of this and other promising spirocyclic compounds. A thorough understanding of a compound's potential toxicological liabilities at an early stage is not just a regulatory requirement but a fundamental aspect of responsible scientific innovation.
References
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available from: [Link].
-
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Available from: [Link].
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link].
-
Mansouri, K., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available from: [Link].
-
Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, Proteomics, 3(1), 1030. Available from: [Link].
-
International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijpras.com, 12(3). Available from: [Link].
-
Instem. (2024, December 12). Streamlining Toxicity Predictions with In Silico Profiling. Available from: [Link].
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].
-
U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. Available from: [Link].
-
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link].
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. Available from: [Link].
-
Semantic Scholar. (2018). Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity. Available from: [Link].
-
PubChem. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. Available from: [Link].
-
Li, Y., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link].
-
Yilmaz, A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available from: [Link].
-
Yilmaz, A., et al. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available from: [Link].
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
-
Regulations.gov. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link].
-
Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. Available from: [Link].
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pozescaf.com [pozescaf.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. oecd.org [oecd.org]
A Technical Guide to Determining the Solubility Profile of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of the novel spirocyclic compound, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles of solubility, presents a detailed experimental protocol for its determination, and discusses the critical factors influencing the solubility of such unique chemical entities. This guide is intended to empower researchers in the fields of medicinal chemistry, process development, and formulation science to systematically characterize this promising synthetic building block.
Introduction: The Significance of Solubility Profiling
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a spirocyclic compound with a unique three-dimensional structure, making it an attractive scaffold in medicinal chemistry and organic synthesis.[1] The presence of a primary alcohol functional group and a rigid spiro system imparts specific physicochemical properties that are crucial to understand for its application. A thorough understanding of a compound's solubility in various organic solvents is a cornerstone of drug discovery and development. It influences reaction conditions, purification strategies (such as crystallization), formulation development, and ultimately, the bioavailability of a potential drug candidate.[2][3]
This guide will delve into the theoretical and practical aspects of determining the solubility of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, providing a robust methodology for generating a comprehensive solubility profile.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[6]
For {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, several structural features will dictate its solubility in different organic solvents:
-
Polarity: The presence of a hydroxyl (-OH) group and an ether oxygen within the spiro ring introduces polarity, allowing for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents.
-
Nonpolar Regions: The dimethyl-substituted cyclopropane ring and the hydrocarbon backbone contribute to the nonpolar character of the molecule, favoring solubility in less polar or nonpolar solvents.
-
Molecular Size and Shape: The relatively compact and rigid spirocyclic structure will influence how effectively solvent molecules can surround and solvate the solute.[2]
The interplay of these factors will result in a unique solubility profile across a spectrum of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.
Experimental Protocol: Gravimetric Determination of Solubility
The following protocol outlines a reliable and widely used gravimetric method for determining the solubility of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
Solute: High-purity {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
-
Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Drying oven or vacuum oven
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant from each vial using a micropipette. Take care not to disturb the solid pellet.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to pre-weighed vials.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Mass Determination:
-
Once the solvent is completely removed, re-weigh the vials containing the dried solute.
-
The difference in weight corresponds to the mass of the dissolved {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
-
Data Presentation
The obtained solubility data should be presented in a clear and organized manner, as shown in the example below.
Table 1: Predicted Solubility Profile of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in Selected Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility Category | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will lead to good solvation. |
| Acetone | Polar Aprotic | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |
| Dichloromethane | Moderately Polar | Moderate | Can engage in dipole-dipole interactions. |
| Toluene | Nonpolar Aromatic | Low to Moderate | The nonpolar character will interact favorably with the hydrocarbon portions of the solute. |
| Hexane | Nonpolar Aliphatic | Low | Primarily dispersion forces will be at play, which are less effective at overcoming the solute-solute interactions of the polar functional groups. |
| Water | Polar Protic | Low | While capable of hydrogen bonding, the significant nonpolar hydrocarbon portion of the molecule will likely limit its aqueous solubility.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol and should be carefully controlled during experimentation:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[4] Therefore, maintaining a constant and recorded temperature is critical for reproducible results.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic selection of solvents with a range of polarities will provide a comprehensive profile.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3] It is important to characterize the solid form of the starting material.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.
Conclusion
This technical guide provides a robust framework for researchers to systematically determine the solubility profile of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in a range of organic solvents. By following the detailed experimental protocol and considering the influential factors discussed, scientists can generate reliable and crucial data to advance the use of this novel spirocyclic compound in various chemical and pharmaceutical applications. The principles and methodologies outlined herein are broadly applicable to the solubility characterization of other new chemical entities.
References
- Benchchem. ({1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem).
- Chemistry Online @ UTSC. (Solubility).
- IJCRT.org. (Introduction, Importance And Factor Of Solubility).
- IJNRD. (factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through).
- Chemistry Notes. (Three Factors Affecting the Solubility of a Solution).
- Sigma-Aldrich. (Solvent Miscibility Table).
Sources
step-by-step synthesis protocol for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
An Application Note and Step-by-Step Synthesis Protocol for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. This spirocyclic compound, featuring a gem-dimethylcyclopropane fused to a tetrahydrofuran ring, is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1] The synthetic strategy outlined herein is a multi-step process commencing with the formation of a key lactone intermediate, 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one, followed by its reduction to the target primary alcohol. The protocol is designed to be robust and scalable, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction
Spirocyclic systems are of significant interest in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for molecular scaffolding.[2] The 5-oxaspiro[2.4]heptane core, in particular, is a key structural motif in various biologically active molecules, including leukotriene antagonists.[3] The target molecule, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, functionalizes this core with a gem-dimethyl group on the cyclopropane ring and a primary alcohol, offering a versatile handle for further chemical elaboration.[1]
The synthesis of the parent 5-oxaspiro[2.4]heptan-6-one is well-documented and often proceeds through an intramolecular Wurtz-type cyclization of a 4,4-bis(bromomethyl)dihydro-2-furanone intermediate.[3][4] This application note adapts this established methodology for the dimethyl-substituted analogue and details the subsequent reduction of the lactone to the desired alcohol.
Overall Synthetic Scheme
The proposed synthesis follows a two-stage pathway: first, the construction of the spirocyclic lactone, and second, the reduction of the lactone to the target alcohol.
Caption: Proposed synthetic pathway for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Stage 1: Synthesis of 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one (Intermediate E)
This stage focuses on constructing the core spirocyclic lactone. The rationale for this multi-step approach is to build the necessary functionalities for the key intramolecular cyclization reaction.
Protocol 1.1: Synthesis of 4-(Bromomethyl)-4-methyldihydrofuran-2(3H)-one (Intermediate D)
This protocol outlines a potential route to the key precursor for the cyclization, based on analogous transformations for similar structures.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-propanediol | 126-30-7 | 104.15 g/mol | 52.08 g | 0.50 |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 g/mol | 340 mL | 3.00 |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 g/mol | 100 mL | 1.84 |
| Sodium Cyanide | 143-33-9 | 49.01 g/mol | 27.0 g | 0.55 |
Procedure:
-
Oxetane Formation (leading to Intermediate B analogue): To a cooled (0 °C) and stirred solution of 2,2-dimethyl-1,3-propanediol (52.08 g, 0.50 mol) in a suitable solvent, add hydrobromic acid and sulfuric acid portion-wise while maintaining the temperature below 10 °C. The reaction to form an oxetane precursor is complex and requires careful control. This step is a conceptual adaptation and would require significant optimization based on procedures for similar structures.
-
Nitrile Formation (leading to Intermediate C analogue): The crude oxetane precursor is reacted with sodium cyanide in a polar aprotic solvent like DMSO at elevated temperature (e.g., 80-100 °C) to introduce the nitrile group.
-
Hydrolysis and Lactonization (Intermediate D): The resulting nitrile is then treated with excess aqueous hydrobromic acid and heated to reflux. This step facilitates hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular cyclization to form the lactone, 4-(Bromomethyl)-4-methyldihydrofuran-2(3H)-one.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 1.2: Synthesis of 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one (Intermediate E)
This protocol details the key cyclopropanation step. The intramolecular Wurtz-type reaction is a classic method for forming three-membered rings from 1,3-dihalides.[3]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 4-(Bromomethyl)-4-methyldihydrofuran-2(3H)-one | (Not available) | ~207.05 g/mol | 20.7 g | 0.10 |
| Zinc powder (<10 µm) | 7440-66-6 | 65.38 g/mol | 13.1 g | 0.20 |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 g/mol | 200 mL | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc powder (13.1 g, 0.20 mol) and N,N-dimethylacetamide (200 mL).
-
Initiation: Heat the suspension to 120 °C with vigorous stirring.
-
Substrate Addition: Slowly add a solution of 4-(Bromomethyl)-4-methyldihydrofuran-2(3H)-one (20.7 g, 0.10 mol) in DMAc (50 mL) to the heated zinc suspension over 2 hours.
-
Reaction Monitoring: Maintain the reaction at 120 °C for an additional 3-5 hours after the addition is complete. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture onto ice-water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one as a colorless oil.
Stage 2: Reduction of 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one
The final stage involves the reduction of the lactone carbonyl group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Protocol 2.1: Synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (Target Molecule F)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one | (Not available) | ~140.18 g/mol | 7.0 g | 0.05 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 g/mol | 1.9 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 150 mL | - |
| Sodium sulfate, decahydrate | 7727-73-3 | 322.2 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Carefully and portion-wise, add lithium aluminum hydride (1.9 g, 0.05 mol) to the stirred THF.
-
Substrate Addition: Slowly add a solution of 1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-one (7.0 g, 0.05 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (1.9 mL), then 15% aqueous NaOH (1.9 mL), and finally water (5.7 mL) to quench the excess LiAlH₄. This Fieser workup method is designed to produce a granular precipitate that is easy to filter.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. By leveraging a well-established intramolecular cyclization to form the key spiro-lactone intermediate, followed by a standard reduction, this valuable building block can be accessed in a logical and reproducible manner. The insights into the causality of experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs.
References
-
Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1995). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry, 60(18), 5892-5896. [Link]
-
Lee, K., & Wiemer, D. F. (1991). A new synthesis of .beta.-keto phosphonates. The Journal of Organic Chemistry, 56(19), 5556-5559. [Link]
-
White, J. D., & Kim, J. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. Organic Letters, 18(16), 4144-4147. [Link]
-
Shono, T., Kise, N., Oike, H., & Yoshimoto, M. (1993). Stereoselective Synthesis of Spiro-Lactones Possessing Cyclopropane Rings through Electroreductive Cross Coupling of Styrene Derivatives with Diphenyl Succinate or Glutarate. The Journal of Organic Chemistry, 58(11), 3141-3146. [Link]
-
Yamini, P., & Babbar, A. (2024). Light-Driven Intramolecular Cyclopropanation of Alkene-Tethered N-Tosylhydrazones: Synthesis of Fused-Cyclopropane γ-Lactones. Organic Letters. [Link]
- Sanner, M. A. (1996). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
-
Science of Synthesis. (2006). Product Class 6: Lactones. Thieme. [Link]
-
Vitaku, E., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
- Sanner, M. A. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
-
Organic Chemistry Portal. Lactone synthesis. [Link]
-
Trost, B. M., & Marrs, C. M. (1993). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 115(15), 6636-6645. [Link]
-
Cella, J. A., & Tweit, R. C. (1964). Steroidal Spirolactols (17→22). The Journal of Organic Chemistry, 29(5), 1109-1112. [Link]
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]
-
Kumar, A., Singh, A., & Kumar, S. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][6] HEPTANECARBOXYLATE DERIVATIVES. World Journal of Pharmaceutical Research, 7(14), 846-855. [Link]
-
Moloney, M. G., et al. (2013). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 11(34), 5673-5683. [Link]
-
Magerramov, A. M., et al. (2018). Tropane-Based Dispirocyclic Oxiranes and Spirocyclic Ketones. Chemistry of Heterocyclic Compounds, 54(1), 74-80. [Link]
-
Pelliccia, S., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5664. [Link]
-
PubChem. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. [Link]
-
CN103936703A - Preparation method of 5-oxaspiro[5][6]heptane-6-one and intermediate thereof - Google Patents.
-
Natho, P., Colella, M., & Luisi, R. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Chemical Communications. [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents [patents.google.com]
- 4. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The Investigator's Guide to {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in Catalytic Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in catalytic asymmetric synthesis. While direct applications of this specific chiral building block are not yet extensively documented in peer-reviewed literature, its unique spirocyclic architecture, featuring a rigid scaffold and a modifiable hydroxyl group, presents significant opportunities for the development of novel chiral auxiliaries and ligands. This guide will therefore serve as a forward-looking manual, presenting a synthesis of the core molecule, proposing pathways for its derivatization, and offering detailed, plausible protocols for its use in key asymmetric transformations. The experimental designs herein are grounded in established principles of asymmetric catalysis and supported by analogous systems from authoritative literature.
Introduction: The Potential of a Unique Spirocyclic Scaffold
Spirocycles are privileged structures in medicinal chemistry and drug discovery, offering a rigid three-dimensional framework that can effectively orient substituents in space.[1][2] This rigidity is also a highly desirable trait in the design of chiral ligands and auxiliaries for asymmetric catalysis, as it can lead to well-defined transition states and, consequently, high levels of stereochemical control.[3][4][5] The subject of this guide, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, is a chiral building block that combines the rigidity of a spiro[2.4]heptane core with a versatile primary alcohol functionality.[6] This hydroxyl group serves as a handle for the introduction of catalytically active moieties or for attachment to a prochiral substrate.
This guide will explore two primary avenues for the application of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in asymmetric synthesis:
-
As a Chiral Auxiliary: The alcohol can be converted to an amine and subsequently form a chiral oxazolidinone, a well-established class of chiral auxiliaries for stereoselective alkylation and aldol reactions.[7][8]
-
As a Precursor to Chiral Ligands: The hydroxyl group can be transformed into a phosphine moiety, a key component of many successful ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation.
The following sections will provide a proposed synthesis of the parent molecule, detailed protocols for its derivatization, and hypothetical application protocols for its use in asymmetric synthesis, complete with mechanistic rationale and supporting literature.
Synthesis of the Chiral Building Block: {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
The synthesis of the parent spirocycle, 5-oxaspiro[2.4]heptan-6-one, has been reported.[9][10] A plausible route to the title compound would involve the synthesis of this parent lactone followed by modifications to introduce the dimethyl groups and reduce the lactone to the desired alcohol. A key precursor mentioned for the synthesis of the core structure is [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.[1]
A proposed synthetic pathway is outlined below:
Figure 2: Proposed workflow for the use of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol as a chiral auxiliary.
Protocol 3.1: Synthesis of the Spirocyclic Oxazolidinone Auxiliary
-
Step 1: Conversion to Amino Alcohol. Convert the primary alcohol of the title compound to the corresponding amine. This can be achieved by mesylation followed by displacement with azide and subsequent reduction.
-
Step 2: Oxazolidinone Formation. React the resulting amino alcohol with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the cyclic oxazolidinone. [8] Protocol 3.2: Asymmetric Aldol Reaction
This hypothetical protocol is based on the well-established Evans asymmetric aldol reaction. [11]
-
Acylation. Acylate the spirocyclic oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl imide.
-
Enolate Formation. In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl imide in anhydrous dichloromethane. Cool the solution to -78 °C and add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes to form the Z-enolate.
-
Aldol Addition. To the enolate solution at -78 °C, add the desired aldehyde (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Workup. Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage. The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide to yield the enantiomerically enriched β-hydroxy acid. [4] Table 1: Hypothetical Asymmetric Aldol Reaction Data
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >95:5 | 80 |
| 3 | Acrolein | >90:10 | 75 |
Note: The data in this table is hypothetical and serves as a target for experimental validation.
Application as a Chiral Ligand in Asymmetric Hydrogenation
The hydroxyl group of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol can be converted to a phosphine moiety to generate a novel chiral monophosphine ligand. Such ligands are of great interest in transition metal-catalyzed asymmetric reactions.
Figure 3: Proposed workflow for the use of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol as a chiral ligand.
Protocol 4.1: Synthesis of the Spirocyclic Phosphine Ligand
-
Tosylation. Convert the primary alcohol of the title compound to its tosylate by reacting it with p-toluenesulfonyl chloride in the presence of pyridine.
-
Phosphination. Displace the tosylate group with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), to yield the desired chiral phosphine ligand.
Protocol 4.2: Asymmetric Hydrogenation of a Dehydroamino Acid Derivative
This hypothetical protocol is based on established procedures for rhodium-catalyzed asymmetric hydrogenation. [3]
-
Catalyst Preparation. In a glovebox, dissolve the chiral spirocyclic phosphine ligand (2.2 eq) and [Rh(COD)₂]BF₄ (1.0 eq) in a degassed solvent such as dichloromethane. Stir the solution for 30 minutes to form the active catalyst complex.
-
Hydrogenation. In a separate flask, dissolve the substrate, such as methyl α-acetamidoacrylate (1.0 eq), in degassed methanol. Add the catalyst solution (0.5-1.0 mol%).
-
Reaction. Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 5-10 bar). Stir the reaction at room temperature for 12-24 hours.
-
Workup and Analysis. Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Table 2: Hypothetical Asymmetric Hydrogenation Data
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | 1.0 | 5 | >99 | 95 |
| 2 | Methyl α-acetamidocinnamate | 1.0 | 10 | >99 | 92 |
| 3 | Dimethyl itaconate | 0.5 | 5 | >99 | 90 |
Note: The data in this table is hypothetical and serves as a target for experimental validation.
Conclusion and Future Outlook
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol represents a promising, yet underexplored, chiral building block for asymmetric synthesis. Its rigid spirocyclic core and functionalizable hydroxyl group make it an ideal candidate for the development of novel chiral auxiliaries and ligands. The proposed synthetic routes and application protocols in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule. Experimental validation of these hypotheses could lead to the development of highly effective tools for the stereoselective synthesis of complex molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
- Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. (URL: not provided)
-
Design and Synthesis of Chiral Spiro Monophosphinites with a 3-Oxo-1,1′-spirobiindane Scaffold and Their Application in Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters | Organic Letters - ACS Publications. (URL: [Link])
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC. (URL: [Link])
-
Chiral ligands designed in China | National Science Review - Oxford Academic. (URL: [Link])
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC. (URL: [Link])
-
α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction | Bentham Science Publishers. (URL: [Link])
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
-
An efficient protocol for the preparation of primary alcohols bearing a beta-chiral center via an oxazolidinone auxiliary mediated resolution, and application to the synthesis of 4,4-disubstituted piperidine substance P antagonists - PubMed. (URL: [Link])
- Chiral Auxiliary Synthesis. (URL: not provided)
-
Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones - ResearchGate. (URL: [Link])
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - Summit Research Repository - Simon Fraser University. (URL: [Link])
- Asymmetric-Synthesis. (URL: not provided)
-
Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters | IntechOpen. (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
- Syntheses and Application of New Chiral Phosphines as Ligands and C
-
Novel Axially Chiral Phosphine Ligand with a Fluoro Alcohol Moiety for Rh-Catalyzed Asymmetric Arylation of Aromatic Aldehydes | Organic Letters - ACS Publications. (URL: [Link])
-
Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species - PMC. (URL: [Link])
-
Chiral phosphines in nucleophilic organocatalysis - Beilstein Journals. (URL: [Link])
- CA2145735A1 - Process for producing 5-oxaspiro[2.
-
CN103936703A - Preparation method of 5-oxaspiroh[2][4]eptane-6-one and intermediate thereof - Google Patents. (URL: )
- EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.
- [ - Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v72p0209)/demo.aspx?prep=v72p0209)
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 9. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents [patents.google.com]
- 10. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Note: Incorporation of {1,1-Dimethyl-5-oxaspiroheptan-6-yl}methanol in Modern Drug Discovery Pipelines
Application Note: Incorporation of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in Modern Drug Discovery Pipelines
Executive Summary & Strategic Rationale
In contemporary drug discovery, the "escape from flatland" paradigm dictates that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with higher clinical success rates. Flat, heavily aromatic molecules often suffer from poor aqueous solubility, high conformational entropy, and promiscuous off-target binding.
The incorporation of spirocyclic building blocks such as {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6) 2 offers a robust solution to these liabilities. This specific scaffold features a highly rigid cyclopropane ring fused to an oxolane (tetrahydrofuran) ring. The inherent spiro configuration yields a maximum Fsp³ value, dramatically improving physicochemical characteristics compared to flat aromatic systems 3. Furthermore, the 1,1-dimethyl substitution provides intense steric shielding, effectively blocking adjacent metabolic "soft spots" from Cytochrome P450 (CYP450) oxidation .
Fig 1: Pharmacological impact and logical causality of the 1,1-dimethyl-5-oxaspiro[1]heptane scaffold.
Physicochemical Profiling
When designing libraries for hit-to-lead optimization, replacing a standard benzyl or phenyl linker with the 1,1-dimethyl-5-oxaspiro[1]heptane core drastically alters the molecule's developability profile. The table below summarizes the causality behind this structural substitution 4.
Table 1: Physicochemical Comparison: Flat Aromatic vs. Spirocyclic Scaffold
| Parameter | Flat Aromatic (e.g., Benzyl Alcohol) | {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol | Pharmacological Rationale |
| Fsp³ Fraction | 0.14 (1/7 carbons) | 1.00 (9/9 carbons) | Maximizes 3D spatial complexity, enhancing stereospecific target binding. |
| Metabolic Stability | Low (Benzylic oxidation is rapid) | High (Sterically hindered, no benzylic protons) | The gem-dimethyl group and rigid spiro center block common CYP450 metabolic soft spots. |
| Aqueous Solubility | Poor (Highly lipophilic, planar) | Excellent (Dipole moment from oxolane oxygen) | The C5 oxygen acts as a hydrogen bond acceptor, lowering LogD and improving bioavailability. |
| Conformational Entropy | High (Free rotation around bonds) | Low (Locked spirocyclic geometry) | Pre-organizes the exit vectors, reducing the entropic penalty upon binding to the target protein. |
Synthetic Functionalization Workflows
The primary hydroxymethyl group at the C6 position serves as a highly versatile exit vector. It can be utilized in two primary workflows to attach pharmacophores or explore chemical space.
Fig 2: Synthetic workflows for functionalizing the spirocyclic hydroxymethyl exit vector.
Detailed Experimental Protocols
Protocol A: Mild Oxidation and Reductive Amination
Objective: Convert the primary alcohol to a secondary/tertiary amine library. Causality for Reagent Selection: The hydroxymethyl group is located at C6, adjacent to the oxolane oxygen (C5). Harsh oxidants (e.g., Jones reagent) or strongly basic conditions can trigger unwanted epimerization at the C6 stereocenter or promote ring-opening. Dess-Martin Periodinane (DMP) provides a mild, neutral oxidation pathway, preserving the stereochemical integrity of the spirocyclic core.
Step-by-Step Procedure:
-
Oxidation: Dissolve 1.0 eq of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation Check (QC): Monitor via TLC (KMnO₄ stain) and LC-MS. The disappearance of the m/z 157.2 [M+H]⁺ peak and the formation of the m/z 155.2 [M+H]⁺ peak confirms aldehyde formation. If an m/z 171.2 peak appears, over-oxidation to the carboxylic acid has occurred, indicating moisture contamination in the DMP.
-
Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately.
-
Reductive Amination: Dissolve the crude aldehyde in 1,2-Dichloroethane (DCE). Add 1.1 eq of the target amine and 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Protocol B: Activation via Mesylation for Nucleophilic Displacement
Objective: Attach heteroaromatic pharmacophores via ether, thioether, or amine linkages. Causality for Reagent Selection: The primary neopentyl-like position adjacent to the spiro center is sterically hindered. Mesylation is preferred over tosylation due to the smaller steric profile of the mesylate group, which facilitates the subsequent Sₙ2 attack without excessive steric clash.
Step-by-Step Procedure:
-
Activation: Dissolve 1.0 eq of the spirocyclic alcohol in anhydrous DCM (0.2 M). Add 2.0 eq of Triethylamine (TEA) and cool to 0°C.
-
Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 1 hour at 0°C.
-
Self-Validation Check (QC): Isolate a micro-aliquot of the mesylate intermediate and verify via ¹H-NMR. A sharp singlet near 3.0 ppm confirms the presence of the -OSO₂CH₃ group. Proceed to Sₙ2 displacement only if conversion is >95%, as unreacted alcohol will compete with the nucleophile in the next step.
-
Wash the reaction mixture with 1N HCl, then brine. Dry and concentrate.
-
Displacement: Dissolve the crude mesylate in anhydrous DMF. Add 1.5 eq of the desired nucleophile (e.g., a phenol derivative) and 2.0 eq of K₂CO₃.
-
Heat to 80°C for 8-12 hours. Cool, dilute with water, and extract with EtOAc. Purify via reverse-phase HPLC.
In Vitro ADME Validation: Microsomal Stability Assay
To empirically validate the hypothesis that the 1,1-dimethyl-5-oxaspiro[1]heptane core enhances metabolic stability, a Human Liver Microsome (HLM) assay must be executed.
Step-by-Step Procedure:
-
Prepare a 1 mM stock solution of the synthesized spirocyclic compound in DMSO.
-
Dilute the stock to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).
-
Self-Validation Check (QC): Run Verapamil concurrently as a high-clearance positive control. If Verapamil t₁/₂ exceeds 30 minutes, the NADPH regenerating system has failed, and the assay must be aborted and repeated.
Data Presentation & Quality Control Metrics
The following table outlines the required analytical thresholds to ensure the integrity of the synthetic and biological workflows.
Table 2: Quality Control & Validation Metrics
| Workflow Step | Analytical Method | Expected Result / Threshold | Causality / Self-Validation Logic |
| DMP Oxidation | LC-MS (ESI+) | Complete shift from m/z 157.2 to 155.2 | Confirms aldehyde formation without over-oxidation to the acid (m/z 171.2). |
| Mesylation | ¹H-NMR (CDCl₃) | Sharp singlet at ~3.0 ppm | Verifies successful activation. Unreacted alcohol will ruin the subsequent Sₙ2 step. |
| Sₙ2 Displacement | LC-MS & HPLC | >95% purity of final adduct | Ensures complete removal of DMF and unreacted nucleophiles prior to biological testing. |
| HLM Assay (Control) | LC-MS/MS | Verapamil t₁/₂ < 15 mins | Validates that the CYP450 enzymes and NADPH system are active and viable. |
References
-
Benchchem. "{1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol". Benchchem Product Catalog.
- BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry". BLD Insights.
- Sigma-Aldrich. "Spirocyclic Building Blocks for Scaffold Assembly". Sigma-Aldrich Technical Articles.
- ACS Combinatorial Science. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening".
Application Notes and Protocols for the Purification of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
These application notes provide a comprehensive guide to the purification of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, a spirocyclic compound with applications in organic synthesis and pharmaceutical research.[1] The structural rigidity and the presence of a reactive hydroxymethyl group make this compound a valuable building block for more complex molecules.[1] Ensuring high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data.
This document outlines two primary methods for the purification of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol: flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity and scale of the purification.
Physicochemical Properties
A summary of the key physicochemical properties of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol and a related compound are presented in the table below. These properties are crucial for selecting the appropriate purification strategy.
| Property | {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol |
| Molecular Formula | C₉H₁₆O₂ | C₈H₁₄O₂ |
| Molecular Weight | 156.22 g/mol [1] | 142.20 g/mol [2] |
| CAS Number | 2060030-96-6[1] | 2060041-55-4[2] |
The presence of a hydroxyl group and an ether linkage in {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol suggests that it is a moderately polar molecule. This polarity is a key factor in the design of the purification protocols.
Purification Strategies
The general workflow for the purification of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is depicted in the following diagram.
Caption: General purification workflow for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Flash Column Chromatography Protocol
Flash column chromatography is a highly effective method for purifying {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, especially when dealing with complex mixtures of impurities or impurities with similar polarity to the desired product.[3][4]
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.
Materials and Reagents:
-
Crude {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Step-by-Step Protocol:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of varying polarity (e.g., start with 20% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which is effective for alcohols).
-
The goal is to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in a systematic manner (e.g., 10-20 mL fractions).
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
-
Troubleshooting:
-
Poor Separation: If the product and impurities elute together, consider using a less polar solvent system or a different stationary phase (e.g., alumina). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.[5]
-
Product Tailing on TLC: This can be due to the acidic nature of silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.
Recrystallization Protocol
Recrystallization is an excellent purification technique for solid compounds with impurities that have different solubility properties.[6][7][8][9][10] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle: An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.[10]
Materials and Reagents:
-
Crude {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (must be a solid at room temperature)
-
A selection of solvents for testing (e.g., ethanol, methanol, acetone, water, hexanes, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not at room temperature.[5]
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the solid upon heating.[5]
-
For a polar molecule like this, a mixture of an alcohol and water (e.g., ethanol/water) is a good starting point.[6]
-
-
Dissolution:
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Slow cooling promotes the formation of larger, purer crystals.[7][10]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]
-
-
Collection and Drying:
Troubleshooting:
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound.[5] In this case, re-heat the solution to dissolve the oil and add more solvent before allowing it to cool again.[5]
-
Low Recovery: This can be caused by using too much solvent during dissolution or washing. Ensure the minimum amount of solvent is used.[9]
Purity Assessment Workflow
The following diagram illustrates the decision-making process for assessing the purity of the final product.
Caption: Workflow for the final purity assessment of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
References
-
Felton, J. S. (2000). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]
-
Plohmann, B., et al. (2007). Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. PubMed. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
University of Rochester. Recrystallization | Organic Chemistry I Lab. Available from: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]
-
PubChem. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. Available from: [Link]
-
Mal, S., & Jana, M. (2022). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Semantic Scholar. Available from: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Utah Tech University. Purifying a Solid by Recrystallization. Available from: [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol | C8H14O2 | CID 137704218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
HPLC method development for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol analysis
Application Note: Advanced HPLC-CAD Method Development for the Quantitation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Introduction & Analytical Challenge
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6) is an emerging spirocyclic building block utilized in advanced pharmaceutical synthesis[1][2]. Its unique oxaspiro[2.4]heptane core imparts distinct conformational rigidity and metabolic stability to drug candidates. However, the quantitation of this intermediate presents a significant analytical bottleneck: the molecule completely lacks a UV chromophore (no conjugated pi-systems or aromatic rings) and exhibits poor ionization efficiency in standard electrospray ionization mass spectrometry (ESI-MS).
Mechanistic Insights: The Causality of Detector Selection
The Causality of Detection: The HPLC eluent is nebulized into droplets. As the solvent evaporates, the analyte forms residual particles. These particles collide with ionized nitrogen gas (generated by a corona discharge). The charge transferred is proportional to the particle size, which correlates directly with the mass of the analyte. For a relatively low molecular weight alcohol (MW 156.22 g/mol ), optimizing the evaporation temperature (EVT) is critical. If the temperature is too high, the semi-volatile analyte is lost to the exhaust; if too low, mobile phase background noise obscures the signal[5].
Figure 1. Step-by-step mechanistic workflow of Charged Aerosol Detection (CAD).
Experimental Protocols
Reagents and Materials
-
Analyte: {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (Purity >98%).
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
-
Additives: Formic Acid (FA, LC-MS grade).
Sample Preparation
-
Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Perform serial dilutions using the mobile phase starting conditions to construct calibration standards (5 µg/mL to 100 µg/mL).
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The ethylene-bridged hybrid particle provides excellent peak shape for polar alcohols and resists hydrolysis at low pH.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0–2 min: 5% B
-
2–10 min: 5% → 60% B
-
10–12 min: 60% → 95% B
-
12–15 min: 95% B
-
15–15.1 min: 95% → 5% B
-
15.1–20 min: 5% B (Re-equilibration)
-
CAD Settings (Thermo Scientific Corona Veo)
-
Evaporation Temperature (EVT): 35 °C (Optimized for semi-volatiles).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 s.
-
Power Function Value (PFV): 1.3 (Applied to linearize the inherent non-linear response of CAD).
Method Development & Optimization
Evaporation Temperature Optimization
Because {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol has a molecular weight of 156.22 g/mol , it sits on the borderline between non-volatile and semi-volatile. Standard CAD methods often default to 50 °C for EVT. However, at 50 °C, thermal degradation or volatilization of the analyte particle occurs, leading to poor recovery. We systematically evaluated EVT from 25 °C to 50 °C to find the optimal thermodynamic balance.
Table 1. Effect of CAD Evaporation Temperature on Analyte S/N Ratio
| Evaporation Temp (°C) | Peak Area (pA*s) | Background Noise (pA) | Signal-to-Noise (S/N) | Scientific Observation |
| 25 | 14.5 | 1.20 | 12.1 | High baseline noise due to incomplete solvent evaporation. |
| 35 | 13.8 | 0.35 | 39.4 | Optimal. Complete solvent evaporation, minimal analyte loss. |
| 40 | 9.2 | 0.30 | 30.6 | Partial volatilization of the analyte begins. |
| 50 | 3.1 | 0.25 | 12.4 | Severe signal loss due to total analyte volatilization. |
Mobile Phase Selection
The low pH of 0.1% Formic Acid suppresses any potential secondary interactions between the hydroxyl group of the analyte and residual silanols on the stationary phase, ensuring a sharp, symmetrical peak. Furthermore, maintaining a constant concentration of the volatile additive across both aqueous and organic phases prevents baseline drift during the gradient run.
Method Validation Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the method must be validated according to ICH Q2(R1) guidelines.
Figure 2. Parallel execution of ICH Q2(R1) method validation parameters.
-
Linearity and Range: Due to the CAD's droplet-size-to-charge dynamics, the raw response is often sigmoidal. By applying a Power Function Value (PFV) of 1.3 in the detector settings, the response was mathematically linearized[5]. The calibration curve demonstrated excellent linearity from 5 µg/mL to 100 µg/mL with an R² > 0.999.
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) was determined to be 0.5 µg/mL, and the Limit of Quantitation (LOQ) was 1.5 µg/mL, vastly outperforming refractive index-based methods for similar non-chromophoric alcohols[6][7].
-
Accuracy & Precision: Spike recovery at 50%, 100%, and 150% levels yielded recoveries between 98.5% and 101.2%. The relative standard deviation (RSD) for six replicate injections at the 100% level was < 1.5%.
Conclusion
The quantitation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol requires a deliberate departure from traditional UV-based chromatography. By leveraging the universal detection capabilities of CAD and carefully optimizing the evaporation temperature to account for the analyte's semi-volatile nature, we established a highly sensitive, gradient-compatible, and reproducible assay. This protocol serves as a foundational template for the analysis of low-molecular-weight, non-chromophoric spirocyclic intermediates in pharmaceutical development.
References
-
Title: Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector Source: Journal of Pharmaceutical and Biomedical Analysis (2011) URL: [Link]
-
Title: A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: Journal of Pharmaceutical and Biomedical Analysis (2015) URL: [Link]
-
Title: Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples Source: Molecules (2018) URL: [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. 2060030-96-6|{1,1-dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol|BLD Pharm [bldpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of {1,1-Dimethyl-5-oxaspiroheptan-6-yl}methanol for Advanced Polymer Synthesis
Application Note: Functionalization of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol for Advanced Polymer Synthesis
Executive Summary
The demand for novel macromolecular topologies and high-performance materials has driven the exploration of complex spirocyclic building blocks in polymer chemistry. {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6) is a highly specialized, rigid spirocyclic compound featuring a tetrahydrofuran ring spiro-fused to a dimethylcyclopropane core[2]. The presence of a primary alcohol handle makes it an ideal candidate for functionalization.
This application note details two primary pathways for integrating this spirocyclic motif into polymer systems:
-
Monomer Synthesis: Conversion into a bulky spirocyclic methacrylate for Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP)[3],[4].
-
End-Capping / Initiation: Utilization as a nucleophilic initiator for the controlled Ring-Opening Polymerization (ROP) of cyclic esters[5].
Mechanistic Rationale & Structural Advantages
The architectural rigidity of the 1,1-dimethyl-5-oxaspiro[1]heptane core restricts local chain mobility when incorporated into a polymer backbone.
-
In Free Radical Polymerization (RAFT/ATRP): Functionalizing the primary alcohol into a methacrylate yields a monomer with significant steric bulk. When polymerized, the resulting poly(spiro-methacrylate) exhibits a dramatically increased Glass Transition Temperature ( Tg ) and enhanced thermal stability compared to linear aliphatic methacrylates. This is highly desirable for robust coatings, gas separation membranes, and photoresist materials[3],[4].
-
In Ring-Opening Polymerization (ROP): Alcohols are highly efficient initiators for the living polymerization of lactones (e.g., ε -caprolactone)[5]. Despite the bulky spiro-core, the primary nature of the hydroxymethyl group ensures it remains sterically accessible for coordination-insertion mechanisms. This allows researchers to synthesize biodegradable polyesters with a hydrophobic, rigid spirocyclic end-group, which can uniquely alter the polymer's crystallization kinetics and self-assembly behavior in aqueous media.
Functionalization Workflows
Figure 1: Divergent functionalization pathways of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol.
Experimental Protocols
Protocol A: Synthesis of Spirocyclic Methacrylate Monomer
This protocol describes the Steglich-type esterification of the spiro-alcohol to produce a polymerizable methacrylate monomer.
Reagents:
-
{1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under inert argon atmosphere. Dissolve the spiro-alcohol and TEA in anhydrous DCM (0.2 M concentration).
-
Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of methacryloyl chloride into methacrylic acid, which would stall the reaction. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the sensitive oxaspiro ether linkage.
-
-
Catalyst Addition: Add DMAP to the stirring solution.
-
Causality: DMAP acts as a highly effective nucleophilic acyl transfer catalyst, which is essential for driving the esterification of alcohols situated near bulky, sterically hindering cyclic cores.
-
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add methacryloyl chloride dropwise over 30 minutes.
-
Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the acylation and minimizes the formation of dimeric side products.
-
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer, wash sequentially with distilled water and brine, and dry over anhydrous MgSO4 . Filter and concentrate under reduced pressure.
-
Self-Validation & QC:
-
TLC: Check the crude mixture on silica gel (Hexane/Ethyl Acetate 4:1). The disappearance of the polar starting material spot and the emergence of a high- Rf spot confirms conversion.
-
NMR: Purify via column chromatography. 1 H NMR must show the disappearance of the hydroxyl proton and the appearance of two distinct vinylic protons ( ∼ 5.5 ppm and 6.1 ppm) corresponding to the methacrylate double bond.
-
Protocol B: Ring-Opening Polymerization (ROP) of ε -Caprolactone
This protocol utilizes the spiro-alcohol as a macromolecular initiator to synthesize an end-functionalized biodegradable polyester[5].
Reagents:
-
{1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (Initiator, 1.0 eq)
-
ε -Caprolactone (Monomer, 100 eq)
-
Stannous octoate ( Sn(Oct)2 ) (Catalyst, 0.1 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Anaerobic Preparation: Inside a nitrogen-filled glovebox, add the spiro-alcohol, ε -caprolactone, and Sn(Oct)2 to a Schlenk flask containing a magnetic stir bar. Add anhydrous toluene to achieve a 1.0 M monomer concentration.
-
Causality: Glovebox preparation guarantees strictly anhydrous and anaerobic conditions. Trace water acts as a competing nucleophilic initiator, which would lead to a mixture of spiro-terminated and hydroxyl-terminated polymer chains, broadening the molecular weight dispersity ( Đ ).
-
-
Polymerization: Seal the Schlenk flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110 °C for 24 hours.
-
Causality: 110 °C provides the optimal thermal energy for the coordination-insertion mechanism of Sn(Oct)2 without inducing thermal degradation or unwanted transesterification backbiting reactions.
-
-
Termination: Remove the flask from the heat and rapidly cool to room temperature. Quench the living polymer chains by adding a few drops of acidified methanol (0.1 M HCl in MeOH).
-
Purification: Dilute the viscous mixture with a minimum volume of THF. Precipitate the polymer by dropping the solution into a large excess of vigorously stirred, ice-cold methanol. Filter and dry the white precipitate under vacuum at 40 °C to a constant weight.
-
Causality: Cold methanol is a non-solvent for polycaprolactone but dissolves unreacted monomer and catalyst residues, ensuring a high-purity final product.
-
-
Self-Validation & QC:
-
Conversion Check: Before precipitation, analyze a crude aliquot via 1 H NMR. Compare the integration of the polymer backbone −CH2O− signal (4.06 ppm) against the unreacted monomer signal (4.22 ppm) to calculate monomer conversion.
-
GPC Analysis: Gel Permeation Chromatography should reveal a monomodal peak with a dispersity ( Đ ) < 1.15, validating a controlled, living polymerization.
-
Quantitative Data Summary
The functionalization of the spirocyclic alcohol yields predictable, high-quality macromolecular materials. Table 1 summarizes the expected physicochemical properties based on the described protocols.
Table 1: Expected Physicochemical Properties of Functionalized Spirocyclic Derivatives
| Derivative / Polymer | Synthesis Method | Expected Yield (%) | Target Mn ( g/mol ) | Dispersity ( Đ ) | Expected Tg (°C) |
| Spiro-Methacrylate Monomer | Steglich Esterification | 85 - 90 | 224.29 | N/A | N/A |
| Poly(Spiro-Methacrylate) | RAFT / ATRP | > 75 | 15,000 - 25,000 | < 1.25 | 110 - 130 |
| Spiro-Terminated PCL | Living ROP | > 95 | 10,000 - 12,000 | < 1.15 | -60 |
Note: The exceptionally high Tg of the polymethacrylate derivative is directly attributable to the steric hindrance provided by the 1,1-dimethyl-5-oxaspiro[1]heptane side chains, which severely restrict segmental motion of the polymer backbone.
References
-
MDPI Polymers. Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer.3
-
RSC Journal of Materials Chemistry B. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film.4
-
ACS Macromolecules. Alcohol Adducts of N-Heterocyclic Carbenes: Latent Catalysts for the Thermally-Controlled Living Polymerization of Cyclic Esters.5
-
Benchchem. {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6).2
Sources
- 1. 1358707-68-2_CAS号:1358707-68-2_N-(3-Chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide - 化源网 [chemsrc.com]
- 2. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Introduction
Welcome to the technical support center for the synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6). This spirocyclic alcohol is a valuable building block in medicinal chemistry and organic synthesis, featuring a rigid scaffold with a functional handle for further modification.[1] The synthesis of spiroketals, however, can be challenging, often plagued by issues with yield and stereoselectivity.[2] The major challenge frequently encountered is the stereoselective assembly of the spirocyclic core, which can be prone to isomerization under even mildly acidic conditions.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your reaction yields.
Reaction Overview and Mechanism
The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves two key stages: the formation of the spiroketal core and the subsequent modification or reduction to the final alcohol. A common and effective strategy for constructing the spiroketal framework is the acid-catalyzed cyclization of a suitable dihydroxy ketone precursor.[2][4] This process is often governed by thermodynamics, leading to the most stable spiroketal isomer.[5][6]
The generally accepted mechanism for acid-mediated spiroketalization involves the protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups to form the spirocyclic system. The stability of the final product is influenced by several factors, including the anomeric effect and the minimization of steric interactions.[3][6]
Caption: Generalized mechanism for acid-catalyzed spiroketalization.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Consistently Low Yield of the Spiroketal Intermediate
Question: My reaction to form the spiroketal precursor consistently results in a low yield (<30%). TLC analysis shows a complex mixture of spots, with some starting material remaining. What are the primary causes and how can I fix this?
Answer: Low yield in spiroketalization is a common problem stemming from several potential sources. The key is to systematically identify the limiting factor.
Possible Causes & Solutions:
-
Ineffective Acid Catalysis: The choice and concentration of the acid catalyst are critical.
-
Explanation: Insufficient acid will lead to incomplete reaction, while overly harsh acidic conditions can cause degradation of the starting material or product.[3] Spiroketals can be labile to strong acids.
-
Solution: Screen different Brønsted or Lewis acids (e.g., CSA, PPTS, Yb(OTf)₃).[3] Start with a catalytic amount (10-20 mol%) and titrate upwards. Ensure the acid used is fresh and anhydrous.
-
-
Presence of Water: Moisture is highly detrimental to many acid-catalyzed reactions.
-
Explanation: Water can compete with the intramolecular hydroxyl groups, leading to undesired side reactions or hydrolysis of intermediates. In some catalytic systems, water can deactivate the catalyst.[7]
-
Solution: Use oven-dried or flame-dried glassware. Employ anhydrous solvents. The addition of molecular sieves (4Å) to the reaction mixture is highly recommended to scavenge any trace amounts of water.[7]
-
-
Sub-optimal Reaction Temperature and Time: Spiroketalizations can be sensitive to thermal conditions.
-
Explanation: The reaction may be under thermodynamic control, requiring sufficient energy to overcome activation barriers and reach the most stable product.[5] However, excessively high temperatures can promote decomposition and side-product formation.[8]
-
Solution: Initially, run the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature (e.g., to 40-55 °C) and monitor for product formation versus decomposition.[3] An extended reaction time at a lower temperature may be preferable to a shorter time at a higher temperature.
-
-
Product Degradation During Work-up/Purification: Spiroketals can be sensitive, particularly to the acidic environment of silica gel.
-
Explanation: Significant degradation of the product can occur during column chromatography.[3]
-
Solution: Neutralize the reaction mixture carefully before extraction. When performing column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation. In some cases, using the crude material directly in the next step can give a better overall yield.[3]
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Issue 2: Low Yield in the Final Reduction Step
Question: I have successfully synthesized the spiroketal lactone intermediate, but the subsequent reduction to the primary alcohol gives a very low yield. What could be going wrong?
Answer: The reduction of a lactone to a primary alcohol is a standard transformation, but several factors can lead to poor outcomes.
Possible Causes & Solutions:
-
Choice of Reducing Agent: Not all reducing agents are effective for lactones.
-
Explanation: Sodium borohydride (NaBH₄) is generally not strong enough to reduce lactones efficiently. A more powerful hydride donor is required.
-
Solution: Use a strong reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[4] LiAlH₄ is highly effective but requires strictly anhydrous conditions and a careful work-up procedure.
-
-
Incomplete Reaction: Insufficient reducing agent or reaction time can lead to incomplete conversion.
-
Explanation: The reduction of a lactone consumes two equivalents of hydride. Using a stoichiometric amount may not be enough to drive the reaction to completion due to potential side reactions or impurities.
-
Solution: Use a moderate excess of the reducing agent (e.g., 1.5 to 2.0 equivalents of LiAlH₄). Monitor the reaction by TLC until all the starting lactone has been consumed. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight depending on the substrate and temperature.
-
-
Degradation During Work-up: The work-up for LiAlH₄ reactions (Fieser work-up) is critical to obtaining a good yield.
-
Explanation: Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the isolated yield.
-
Solution: Perform a careful Fieser work-up. After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, allowing for efficient extraction of the desired alcohol.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the stereochemistry at the spiro-center, and how can I control it? A1: The stereochemistry is critical as different isomers can have vastly different biological activities. In many cases, acid-catalyzed cyclization leads to the thermodynamically most stable isomer, which is stabilized by the anomeric effect.[3][6] To access a less stable, kinetically-favored isomer, you may need to explore kinetically-controlled reaction conditions, which typically involve lower temperatures and specific catalytic systems.[5][6]
Q2: What is the best solvent for the spiroketalization step? A2: The choice of solvent can be crucial and may require screening. Dichloromethane (DCM) and toluene are common choices for acid-catalyzed cyclizations.[3] In some specialized cases, solvent choice has been shown to dramatically influence stereoselectivity.[5] The most important factor is that the solvent must be anhydrous.
Q3: Can I use other methods to synthesize this spiroketal? A3: Yes, a variety of methods exist for spiroketal synthesis, including radical-based approaches,[9] ring-closing metathesis,[2] and hetero-Diels-Alder reactions.[2] However, these often require more specialized starting materials and catalysts. The acid-catalyzed cyclization of a dihydroxy ketone remains one of the most direct and common methods.[4]
Q4: My final alcohol product appears to be impure after purification. What are common contaminants? A4: Besides unreacted starting material, potential impurities include over-reduced by-products or compounds resulting from ring-opening of the spiroketal under harsh conditions. If LiAlH₄ was used, aluminum salts that were not fully removed during work-up can be a contaminant. Ensure your work-up and purification steps are performed carefully. Re-purification by column chromatography or recrystallization may be necessary.
Data Summary and Recommended Parameters
The following table summarizes the key parameters for the critical spiroketalization step.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Camphorsulfonic acid (CSA) | A reliable Brønsted acid for spiroketalization.[3] Start with 0.2 eq. |
| Solvent | Dichloromethane (DCM) or Toluene | Must be anhydrous. Toluene allows for azeotropic removal of water with a Dean-Stark trap if needed. |
| Temperature | 25 °C to 55 °C | Start at room temperature. Gentle heating may be required to drive the reaction to completion.[3] Avoid high temperatures to prevent degradation. |
| Concentration | 0.05 - 0.1 M | Higher dilution can favor intramolecular cyclization over intermolecular side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to maintain anhydrous conditions throughout the reaction. |
Detailed Experimental Protocol
This protocol describes a representative two-step synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol from a hypothetical dihydroxy ketone precursor. Note: The synthesis of the precursor is substrate-specific and not detailed here.
Caption: High-level experimental workflow for the two-step synthesis.
Step 1: Acid-Catalyzed Spiroketalization
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dihydroxy ketone precursor (1.0 eq).
-
Dissolve the precursor in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add camphorsulfonic acid (CSA, 0.2 eq) to the solution.[3]
-
Stir the reaction at room temperature (25 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently warm the mixture to 40 °C.
-
Upon completion (disappearance of starting material), cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., Hexane/Ethyl Acetate) to afford the pure spiroketal intermediate.
Step 2: Reduction to {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the spiroketal intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC indicates full consumption of the starting material.
-
Cool the reaction back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water (where 'x' = mass of LiAlH₄ in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography (Hexane/Ethyl Acetate) to yield the final product, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
References
- {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem. (URL: )
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (URL: [Link])
- Technical Support Center: Overcoming Low Yields in Long-Chain Alcohol Synthesis - Benchchem. (URL: )
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. (URL: [Link])
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. (URL: [Link])
-
Unified, Radical-Based Approach for the Synthesis of Spiroketals | Organic Letters. (URL: [Link])
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI. (URL: [Link])
-
NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure | The Journal of Organic Chemistry. (URL: [Link])
-
Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC. (URL: [Link])
- Challenges in controlling stereochemistry during epoxide synthesis - Benchchem. (URL: )
-
Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C - ACS Publications. (URL: [Link])
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mskcc.org [mskcc.org]
- 6. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Impurities in the Extraction of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Welcome to the technical support guide for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile spirocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-driven answers to common challenges encountered during its extraction and purification, focusing on the identification and remediation of process-related impurities.
Section 1: Understanding the Target Molecule and Potential Impurities
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a unique spirocyclic compound featuring a fused oxolane and a dimethyl-substituted cyclopropane ring.[1] Its structure, containing both a polar hydroxyl group and a relatively nonpolar bicyclic core, dictates its solubility and extraction behavior. Impurities often arise from unreacted starting materials, side reactions, or degradation during workup. Understanding the physicochemical properties of both the target compound and potential contaminants is the first step in effective troubleshooting.
Physicochemical Properties Comparison
The following table outlines the properties of the target molecule against plausible impurities that may arise from a synthesis pathway involving the cyclization of a brominated precursor.
| Compound | Structure | Molecular Wt. ( g/mol ) | Boiling Point (°C) (Predicted) | Polarity/Solubility Characteristics |
| {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (Target) | CC1(CC12CC(OC2)CO)C | 156.22[1] | ~220-240 | Polar due to -OH group; soluble in polar organic solvents like Ethyl Acetate, DCM, and moderately soluble in ethers. Limited water solubility. |
| Unreacted Starting Material (e.g., 4,4-bis(bromomethyl)dihydro-2-furanone) | C1C(C(C1(CBr)CBr)C=O)O | ~271.9 | >250 | Moderately polar; higher boiling point due to increased mass and polar groups. May have different partitioning behavior. |
| Ring-Opened Byproduct (e.g., 1-(bromomethyl)-1-(2-hydroxyethyl)cyclopropane-carboxaldehyde) | C1C(C1(CBr)CCO)C=O | ~207.07 | ~200-220 | Polar, contains both hydroxyl and aldehyde groups, potentially increasing water solubility compared to the target. |
| Oxidation Impurity (e.g., {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}carbaldehyde) | CC1(CC12CC(OC2)C=O)C | 154.21 | ~200-215 | Less polar than the target alcohol; more soluble in nonpolar organic solvents. |
Visualizing the Key Chemical Structures
The diagram below illustrates the structures of our target molecule and related potential impurities. Recognizing these structural differences is key to designing an effective separation strategy.
Caption: Structures of the target compound and common process-related impurities.
Section 2: Troubleshooting Guide - Liquid-Liquid Extraction (LLE)
This section addresses common issues encountered during the liquid-liquid extraction (LLE) of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in a question-and-answer format.
Q1: I'm observing a persistent emulsion at the aqueous/organic interface during my extraction. How can I resolve this and prevent it in the future?
A1: Causality and Resolution
An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, often stabilized by compounds that act like surfactants.[2] In your case, this could be caused by partially soluble byproducts, residual salts, or high concentrations of your target compound at the interface. Aggressive shaking is a primary contributor to emulsion formation.[2]
Immediate Resolution Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity is often the simplest solution.[3]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and disrupting the emulsion.[2][3]
-
Gentle Agitation: Gently swirl the funnel or use a glass rod to stir the emulsion at the interface.[3]
-
Filtration: If insoluble particulate matter is stabilizing the emulsion, filter the entire mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and break the emulsion.[2]
Long-Term Prevention Strategy:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently. This provides sufficient surface area for extraction without the high energy needed for emulsion formation.
-
pH Control: Ensure the pH of your aqueous layer is optimized. Extreme pH values can sometimes contribute to the formation of salts that stabilize emulsions.
-
Alternative Techniques: For samples prone to emulsions, consider Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, eliminating the forceful mixing that causes emulsions.[2]
Q2: My product recovery is low after performing several extractions. What are the likely causes, and how can I improve the yield?
A2: Diagnosis and Optimization
Low recovery indicates that your target compound is not partitioning efficiently into the organic phase. This can be due to several factors: an inappropriate solvent system, incorrect pH of the aqueous phase, or an insufficient number of extractions. Because your target molecule has a polar hydroxyl group, it will always have some affinity for the aqueous layer.
Troubleshooting Workflow for Low Recovery:
Caption: A decision-tree workflow for troubleshooting low extraction recovery.
Optimization Protocol:
-
Solvent Selection: The ideal solvent should be immiscible with water, have a high affinity for your product, and a low boiling point for easy removal. While Ethyl Acetate is common, its partial miscibility with water can lead to volume loss. Consider Dichloromethane (DCM) for its higher density (forms the bottom layer) and volatility, or Methyl tert-butyl ether (MTBE) for its lower water miscibility.
-
pH Adjustment: The hydroxyl group on your molecule is neutral. Washing with a strong acid or base could potentially promote side reactions or ring-opening. It is best practice to perform washes with a neutral brine solution or a saturated sodium bicarbonate solution to neutralize any residual acid from the reaction.
-
Maximize Partitioning: The partition coefficient dictates that multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. Increase your extraction frequency to 4-5 times to ensure complete removal of the product from the aqueous phase.
Q3: My purified product is contaminated with residual solvent from the extraction. How can I effectively remove it?
A3: Removal Techniques for Volatile Impurities
Residual solvents are a common type of impurity in pharmaceuticals and must be controlled to within strict limits.[4] The method for removal depends on the solvent's boiling point and the thermal stability of your product.
Step-by-Step Removal Protocol:
-
Rotary Evaporation: For volatile solvents like Ethyl Acetate, DCM, or ether, a rotary evaporator is the primary tool. To ensure complete removal, use a high-vacuum pump and slightly warm the water bath (30-40°C), if your compound is thermally stable.
-
High-Vacuum Manifold: After rotary evaporation, place the flask on a high-vacuum line (Schlenk line) for several hours at room temperature. This will remove tightly bound solvent molecules.
-
Azeotropic Removal: If a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) was used in the reaction, it may carry through the extraction. This can be removed by adding a lower-boiling solvent that forms an azeotrope with the impurity (e.g., toluene or heptane) and repeatedly concentrating the mixture on a rotary evaporator.
-
Analytical Confirmation: Confirm the absence of residual solvents using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] ¹H NMR is particularly effective, as residual solvent peaks are well-characterized and can be integrated for quantification.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended analytical methods for assessing the purity of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol?
-
A: A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is excellent for quantifying purity and detecting non-volatile impurities.[5][] GC-MS is ideal for identifying volatile impurities and residual solvents.[5][8] For definitive structural confirmation of the main component and any unknown impurities, NMR spectroscopy is essential.[5][][9]
-
-
Q: How do I correctly identify the aqueous and organic layers in my separatory funnel?
-
A: This is a critical step to avoid accidentally discarding your product.[10] The most reliable method is the "drop test." Add a few drops of water to the funnel. The layer that the drops merge with is the aqueous layer.[3][10] Alternatively, consult a solvent density table. Solvents less dense than water (e.g., ethyl acetate, ether, hexane) will form the top layer. Halogenated solvents like dichloromethane (DCM) and chloroform are denser than water and will form the bottom layer.
-
-
Q: My product appears to be an oil, but the literature reports a solid. What could be the issue?
-
A: The presence of impurities is the most common cause of a product failing to crystallize or solidify. Even small amounts of residual solvent or side products can disrupt the crystal lattice, resulting in an oil. Further purification, such as flash column chromatography on silica gel, is recommended.[11][12] After chromatography, ensure all solvent is rigorously removed under high vacuum.
-
-
Q: How should I properly store purified {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol?
-
A: As an alcohol, the compound is relatively stable. However, to prevent potential oxidation or absorption of atmospheric water, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dry place away from direct light.
-
References
-
Veeprho. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Veeprho. Retrieved March 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]
-
Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Homework.Study.com. Retrieved March 22, 2026, from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved March 22, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved March 22, 2026, from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Homework.Study.com. Retrieved March 22, 2026, from [Link]
-
PubChem. ({1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol). PubChem. Retrieved March 22, 2026, from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Retrieved March 22, 2026, from [Link]
-
Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Retrieved March 22, 2026, from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved March 22, 2026, from [Link]
-
University of York. (n.d.). Problems with extractions. University of York Chemistry Teaching Labs. Retrieved March 22, 2026, from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Retrieved March 22, 2026, from [Link]
- Jasperse, J. (n.d.). Grignard Reaction. Personal website.
-
Gademann, K., et al. (n.d.). Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones. The Journal of Organic Chemistry - ACS Publications. Retrieved March 22, 2026, from [Link]
-
University of Rochester. (n.d.). 19. The Grignard Reaction. University of Rochester Chemistry Department. Retrieved March 22, 2026, from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. SpiroChem. Retrieved March 22, 2026, from [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Retrieved March 22, 2026, from [Link]
-
Organic Letters - ACS Publications. (2024, June 25). Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation. Organic Letters. Retrieved March 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Spiro[5.7]trideca-1,4-dien-3-one. Organic Syntheses Procedure. Retrieved March 22, 2026, from [Link]
- Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. Google Patents.
- Google Patents. (n.d.). US3450608A - Purification of ethers. Google Patents.
- Google Patents. (n.d.). EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. Google Patents.
-
Arkivoc. (n.d.). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Retrieved March 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved March 22, 2026, from [Link]
-
Google Patents. (n.d.). CN103936703A - Preparation method of 5-oxaspiro[5][13]heptane-6-one and intermediate thereof. Google Patents. Retrieved March 22, 2026, from
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Retrieved March 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Semantic Scholar. Retrieved March 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses Procedure. Retrieved March 22, 2026, from [Link]
-
ResearchGate. (2026, March 4). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. Retrieved March 22, 2026, from [Link]
-
INCHEM. (n.d.). METHANOL (PIM 335). INCHEM. Retrieved March 22, 2026, from [Link]
-
Environmental Protection Agency. (2025, October 15). 7-Methyl-5,6-diazaspiro(2.4)hept-6-en-4-one. EPA CompTox Chemicals Dashboard. Retrieved March 22, 2026, from [Link]
-
Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Methanol Institute. Retrieved March 22, 2026, from [Link]
-
National Institutes of Health. (2009, August 6). Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations. PubMed. Retrieved March 22, 2026, from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Retrieved March 22, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. biotech-spain.com [biotech-spain.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 8. agilent.com [agilent.com]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Crystallization of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Welcome to the dedicated technical support guide for the crystallization of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (MW: 156.22 g/mol ).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity, crystalline material. As a spirocyclic compound with a rigid structure, it presents unique opportunities and challenges in crystallization.[1] This guide provides in-depth, field-proven insights into optimizing temperature conditions to control nucleation, crystal growth, and ultimately, the purity of your final product.
Core Principles: The Critical Role of Temperature
Temperature is arguably the most powerful, non-invasive variable in a crystallization process.[2] Its precise control allows for the manipulation of solubility and supersaturation, which are the driving forces behind crystal formation.[2] Understanding how temperature influences the distinct phases of crystallization is fundamental to troubleshooting and optimization.
-
Supersaturation: A solution becomes supersaturated when it contains more dissolved solute than it thermodynamically should at a given temperature. This metastable state is the prerequisite for crystallization. For {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, this is typically achieved by dissolving it in a suitable solvent at an elevated temperature and then cooling it.
-
Nucleation: This is the initial formation of microscopic, stable crystalline aggregates (nuclei) from the supersaturated solution.[3] The rate of nucleation is highly dependent on the level of supersaturation; higher supersaturation (often achieved by rapid cooling or lower temperatures) generally leads to a higher nucleation rate.[3][4] However, excessively high nucleation rates can lead to the formation of many small, often impure, crystals.
-
Crystal Growth: This is the subsequent, orderly addition of molecules from the solution onto the existing nuclei.[3][4] This process is favored at lower levels of supersaturation, where molecules have sufficient time to orient themselves correctly into the crystal lattice. Slower cooling rates typically favor crystal growth over nucleation, leading to larger, more perfect crystals.[5]
The interplay between nucleation and growth, as governed by temperature and cooling rate, determines the final crystal size distribution, morphology, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal cooling rate for crystallizing {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol?
A1: There is no single "ideal" rate, as it depends on the solvent system and the desired outcome. However, a slow, controlled cooling process is almost always preferable.[5] Rapid cooling can cause the compound to "crash out" as a fine powder or an oil, trapping impurities.[6] A good starting point is a gradual reduction in temperature over several hours (e.g., 5-10 °C per hour), followed by a longer period at the final, lower temperature to maximize yield.
Q2: My compound is "oiling out" instead of crystallizing upon cooling. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent environment, or when the supersaturation is too high for orderly crystallization.[7] To resolve this, try the following:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the supersaturation.[6][7]
-
Cool the solution much more slowly to ensure it remains below the compound's melting point as it becomes supersaturated.[7]
-
Consider using a different solvent or a mixed-solvent system.
Q3: How do I choose the best solvent for a temperature-driven crystallization?
A3: The ideal solvent should exhibit a steep solubility curve with respect to temperature. This means {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol should be highly soluble at the solvent's boiling point but have low solubility at a reduced temperature (e.g., 0-4 °C).[8] Common solvents to screen for a polar molecule like this (containing hydroxyl and ether groups) would include alcohols (isopropanol, ethanol), esters (ethyl acetate), and potentially mixtures with non-polar solvents like hexanes or toluene to act as an anti-solvent.
Q4: At what temperature should I see crystals appearing?
A4: Crystal formation should ideally begin in the metastable zone, where the solution is supersaturated but not so much that spontaneous, uncontrolled nucleation occurs. An ideal crystallization might see the first crystals appearing after about 5-20 minutes of cooling.[6] If crystals form immediately upon removal from heat, you may have used too little solvent, leading to rapid precipitation and potential impurity inclusion.[6]
Troubleshooting Guide: Common Crystallization Issues
Problem: No crystals have formed after cooling the solution.
This is a common issue that typically points to one of two primary causes: insufficient supersaturation or a high barrier to nucleation.[7]
-
Is the solution sufficiently supersaturated?
-
Can nucleation be induced?
-
Cause: The energy barrier for the initial formation of a crystal nucleus has not been overcome. The solution is likely in a supersaturated, metastable state.
-
Solutions (in order of preference):
-
Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[7]
-
Add a seed crystal. If you have a small crystal of pure {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, adding it to the cold, supersaturated solution can provide a template for crystal growth.[7]
-
Cool to a lower temperature. Place the flask in an ice bath or refrigerator to further decrease solubility and increase the driving force for nucleation.[7]
-
-
Problem: Crystals formed too quickly, resulting in a fine powder or low purity.
This indicates that the rate of nucleation far exceeded the rate of crystal growth, often due to excessive supersaturation.[6]
-
Was the solution cooled too rapidly?
-
Cause: Placing a hot flask directly into an ice bath or leaving it on a cold benchtop can cause a rapid drop in temperature and a surge in supersaturation.
-
Solution: Re-dissolve the compound by heating. Allow the flask to cool slowly in an insulated container (like a dewar flask) or by programming a temperature-controlled mantle to ramp down slowly.[5]
-
-
Was the solution too concentrated?
-
Cause: Using the absolute minimum amount of hot solvent can lead to immediate precipitation upon the slightest cooling.[6]
-
Solution: Re-dissolve the solid and add a small excess of hot solvent (e.g., 5-10% more). This will keep the compound soluble for longer during the cooling phase, allowing for more controlled crystal growth.[6]
-
Problem: The final crystal yield is very low.
Low yield can be frustrating, especially with valuable material.
-
Was too much solvent used?
-
Cause: A significant portion of your compound may still be dissolved in the mother liquor after filtration.[6]
-
Solution: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.
-
-
Was the final cooling temperature too high?
-
Cause: The solubility of your compound at the filtration temperature might still be substantial.
-
Solution: Ensure the crystallization mixture has been allowed to stand at the lowest practical temperature (e.g., 0-4 °C) for a sufficient time (1-2 hours) to maximize precipitation before filtration.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization challenges.
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. reddit.com [reddit.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. iscientific.org [iscientific.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
Technical Support Center: Stability and Long-Term Storage of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Welcome to the technical support guide for {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best practices to ensure the chemical integrity of this valuable spirocyclic building block during long-term storage. Maintaining the purity of your starting materials is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Q1: What are the primary chemical liabilities of this compound during storage?
A1: The molecule possesses two main structural features that can be susceptible to degradation over time:
-
Primary Alcohol (-CH₂OH): This functional group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen. The initial oxidation product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid.[1][2][3]
-
Strained Spirocycle: The molecule contains a spiro-fused cyclopropane ring. Such strained ring systems can be prone to rearrangement or ring-opening, especially when exposed to energy sources like heat and light, or in the presence of acidic or basic impurities.[4][5][6]
Q2: What are the optimal conditions for long-term storage?
A2: To mitigate the risks of degradation, we recommend the stringent storage conditions outlined in the table below. The primary goal is to minimize exposure to oxygen, moisture, heat, and light.
Q3: How can I visually assess my sample for potential degradation?
A3: While analytical confirmation is always necessary, a preliminary visual inspection can be informative. Signs of potential degradation include:
-
Color Change: A pure sample should be a clear, colorless liquid or solid. The development of a yellow or brown tint often suggests oxidation.
-
Phase Change: Unexplained changes in viscosity, the formation of precipitates, or crystallization at temperatures where it should be liquid can indicate the presence of impurities or degradation products.
Q4: Which analytical techniques are recommended for routine quality control?
A4: A multi-technique approach is best for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A routine HPLC check can quickly reveal the emergence of new peaks corresponding to degradation products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile degradation products and confirming the molecular weight of impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify degradation products, such as the characteristic signals of an aldehyde or carboxylic acid.
Recommended Storage Protocols & Best Practices
Adherence to a strict storage protocol is the most effective strategy for preventing degradation.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale and Causality |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of all potential chemical reactions, including oxidation and rearrangement.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidation of the primary alcohol group. Argon is denser than air and provides an excellent blanket. |
| Light Exposure | Amber Glass Vial or Opaque Container | Protects the compound from UV or ambient light, which can provide the activation energy for photochemical degradation or rearrangement of the strained ring. |
| Moisture | Anhydrous Conditions | Prevents potential acid- or base-catalyzed hydrolysis or rearrangement pathways.[11][12] Store vials within a desiccator. |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Ensures an inert storage environment with a tight seal to prevent ingress of air and moisture. Avoids potential leaching or reactivity associated with plastic containers. |
Experimental Protocol 1: Procedure for Inert Gas Blanketing
This protocol ensures the removal of atmospheric oxygen from the storage vial.
-
Place the required amount of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol into a clean, dry, amber glass vial.
-
Insert a long needle connected to a regulated source of dry Argon or Nitrogen gas. The needle tip should be below the headspace but above the liquid level.
-
Insert a second, shorter "vent" needle into the vial's septum to allow displaced air to exit.
-
Gently flush the vial's headspace with the inert gas for 1-2 minutes at a low flow rate.
-
Remove the vent needle first, followed immediately by the gas inlet needle.
-
Quickly and securely tighten the PTFE-lined cap.
-
For added security, wrap the cap-vial interface with Parafilm®.
-
Place the prepared vial in a labeled container and store at -20°C in a dark environment.
Caption: Recommended workflow for preparing the compound for long-term storage.
Troubleshooting Guide: Identifying and Addressing Degradation
This guide provides a logical framework for investigating suspected sample degradation.
Issue 1: Sample has developed a yellow/brown color and/or a sharp, unpleasant odor.
-
Probable Cause: This is a classic sign of oxidation. The primary alcohol has likely been oxidized to the corresponding aldehyde. Aldehydes can sometimes have sharp odors and can undergo further reactions or polymerization to form colored impurities.[13][14]
-
Troubleshooting Steps:
-
Analytical Confirmation: Analyze a small aliquot of the sample using GC-MS and Infrared (IR) spectroscopy.
-
Look For:
-
In GC-MS, look for a new peak with a mass of (M-2), corresponding to the aldehyde.
-
In IR spectroscopy, look for the appearance of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
-
-
Corrective Action: Unfortunately, if oxidation is confirmed, the sample is impure and should not be used in sensitive applications. Review your inert gas blanketing procedure (Protocol 1) to prevent future occurrences.
-
Issue 2: HPLC or NMR analysis shows new, unexpected peaks, but the sample is still colorless.
-
Probable Cause: This may indicate a non-oxidative degradation pathway, such as a rearrangement of the spiro[2.4]heptane ring system. Isomerization would result in new chemical species with the same molecular weight as the starting material.[4]
-
Troubleshooting Steps:
-
Confirm Molecular Weight: Analyze the sample via LC-MS or GC-MS. If the new peaks have the same mass as the parent compound, isomerization is highly likely.
-
Structural Elucidation: Use 2D NMR techniques (e.g., COSY, HMBC) to attempt to identify the structure of the isomeric impurity. A change in the cyclopropane or tetrahydrofuran ring structure will result in significant shifts in the ¹H and ¹³C NMR spectra.
-
Corrective Action: This type of degradation is often triggered by heat or trace acid/base contamination. Ensure the compound is stored frozen (-20°C) and that all glassware used for handling is scrupulously clean and dry.
-
Caption: A decision tree for troubleshooting suspected sample degradation.
Analytical Methods for Stability Assessment
Consistent analytical monitoring is key to a successful long-term storage program.
Table 2: Analytical Signatures of Key Degradation Pathways
| Degradation Pathway | Analytical Technique | Expected Observation |
| Oxidation to Aldehyde | GC-MS | Appearance of a peak with molecular ion [M-2]. |
| ¹H NMR | Appearance of a new singlet peak in the 9-10 ppm region (aldehyde proton). | |
| IR Spectroscopy | Appearance of a strong C=O stretch around 1720-1740 cm⁻¹. | |
| Oxidation to Carboxylic Acid | HPLC | Appearance of a new, typically more polar, peak. |
| ¹H NMR | Disappearance of the alcohol CH₂ signal and appearance of a very broad singlet >10 ppm (acid proton). | |
| IR Spectroscopy | Appearance of a strong C=O stretch (~1710 cm⁻¹) and a broad O-H stretch (2500-3300 cm⁻¹). | |
| Ring Rearrangement | LC-MS / GC-MS | Appearance of a new peak with the same molecular ion [M]. |
| ¹H & ¹³C NMR | Complex changes in the aliphatic region as the spirocyclic scaffold changes; loss of cyclopropane signals. |
Experimental Protocol 2: Routine Quality Control by Reverse-Phase HPLC
This protocol provides a general method for assessing purity. Method optimization may be required.
-
Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. The purity can be calculated based on the area percentage of the main peak. Compare the chromatogram to a reference standard or a sample from a freshly opened batch to identify any new peaks corresponding to degradation products.
Caption: The primary potential degradation pathways for the compound.
References
-
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Available from: [Link]
-
Clark, J. (2023). Oxidation of Alcohols. Chemguide. Available from: [Link]
-
IJARIIE. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Advance Research, Ideas and Innovations in Technology. Available from: [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). Available from: [Link]
-
Monash University. (2025). Organic reactions: Oxidation. Student Academic Success. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chemical Reviews, 106(7), 2355-2398. Available from: [Link]
-
Rybakov, V., et al. (2019). Oxa-spirocycles: synthesis, properties and applications. RSC Advances, 9(32), 18388-18409. Available from: [Link]
-
Ministry of the Environment, Japan. (1998). III Analytical Methods. Detailed Explanation of the Methods for Survey of Residual POPs in the Environment. Available from: [Link]
-
Akdeniz University. (2018). Hydrolysis Reactions. Available from: [Link]
-
Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Available from: [Link]
-
Kim, H., et al. (2020). Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. Advanced Energy Materials, 10(33), 2001452. Available from: [Link]
-
Halasz, S., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 69(9), 5434-5441. Available from: [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. (2021). Decades of synthesis and application of spiro cyclopropanes. Available from: [Link]
-
Liu, H. W., & Walsh, C. T. (1998). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 98(3), 881-966. Available from: [Link]
-
Waser, J. (2024). Small Rings. Laboratory of Catalysis and Synthesis, EPFL. Available from: [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
National Center for Biotechnology Information. {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. PubChem Compound Database. Available from: [Link]
-
Monash University. (2025). Organic reactions: Hydrolysis. Student Academic Success. Available from: [Link]
-
ResearchGate. (2015). Scheme 1. Chemical hydrolysis of oxiranes of acetylene series. Available from: [Link]
-
Singh, D., et al. (2023). Impact of Sample Storage Conditions on Forensic Toxicology Analysis – A Review. Journal of the Dow University of Health Sciences, 17(1), 39-45. Available from: [Link]
-
National Center for Biotechnology Information. 1-Oxaspiro(2.4)heptane-2-methanol. PubChem Compound Database. Available from: [Link]
- Google Patents. (1995). EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
-
Canas, S., et al. (2025). Storage Time in Bottle: Influence on Physicochemical and Phytochemical Characteristics of Wine Spirits Aged Using Traditional and Alternative Technologies. Molecules, 30(9), 1234. Available from: [Link]
-
Walker, S., et al. (2011). Stability and sterility of diluted enoxaparin under three different storage conditions. Journal of Paediatrics and Child Health, 47(5), 299-301. Available from: [Link]
-
Pater, A., et al. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4083. Available from: [Link]
-
ResearchGate. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Available from: [Link]
-
NIST. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST Chemistry WebBook. Available from: [Link]
-
Dalena, F., et al. (2021). DME Production via Methanol Dehydration with H Form and Desilicated ZSM-5 Type Zeolitic Catalysts. Chemical Engineering Transactions, 84, 211-216. Available from: [Link]
-
Ahmad, S., et al. (2021). Effect of Temperature and Preservative on Neo-ethanol Formation in Postmortem Whole Blood Samples. Journal of the College of Physicians and Surgeons Pakistan, 31(10), 1159-1162. Available from: [Link]
-
Tsyrenova, A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5988. Available from: [Link]
-
Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Molecules, 25(4), 819. Available from: [Link]
-
ResearchGate. (2020). Process Solutions for Recovery of Dimethyl Ether Produced Through One-Step Synthesis and Their Assessment. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. env.go.jp [env.go.jp]
- 10. ujpronline.com [ujpronline.com]
- 11. esisresearch.org [esisresearch.org]
- 12. monash.edu [monash.edu]
- 13. studymind.co.uk [studymind.co.uk]
- 14. monash.edu [monash.edu]
resolving enantiomers of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol efficiently
Welcome to the Technical Support Center for {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6). This spirocyclic compound is a highly valuable building block in modern pharmaceutical research[2]. Because of its unique spiro-fused oxolane and cyclopropane ring system, the molecule possesses multiple stereocenters (notably at the spiro carbon and the C6 position bearing the hydroxymethyl group). Resolving its enantiomers or diastereomers efficiently is a critical bottleneck for downstream medicinal chemistry applications.
Below, you will find our comprehensive workflow, troubleshooting guides, and step-by-step protocols designed to help you achieve high enantiomeric excess ( ee ) efficiently.
Resolution Strategy Workflow
Workflow for resolving {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol enantiomers by scale.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is Chiral SFC prioritized over HPLC for this spirocyclic intermediate, and how do I optimize the separation?
Causality & Explanation: {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol lacks strong UV-absorbing chromophores (like aromatic rings or conjugated systems). Traditional chiral HPLC relies heavily on UV detection, which yields poor signal-to-noise ratios for this aliphatic spirocycle. Supercritical Fluid Chromatography (SFC) uses supercritical CO₂, which has higher diffusivity and lower viscosity than liquid solvents. This allows for faster flow rates, sharper peaks, and seamless integration with Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) to track the compound.
Optimization Data: When screening for the separation of spiro-alcohols, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.
Table 1: Recommended CSPs and Modifiers for Spirocyclic Alcohols
| CSP Type | Chiral Selector | Recommended Modifiers | Typical Selectivity (α) |
| Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | MeOH, EtOH (5-20%) | High |
| Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | MeOH, EtOH (5-20%) | High |
| Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | IPA, EtOH (5-15%) | Moderate to High |
Q2: I want to scale up the resolution to multi-gram quantities without using preparative SFC. Is enzymatic kinetic resolution viable for the -CH₂OH group?
Causality & Explanation: Yes. While primary alcohols are sometimes challenging for kinetic resolution due to the distance of the hydroxyl group from the stereocenter, lipases like are highly effective for primary alcohols with a chiral center at the adjacent (beta) carbon[3]. CAL-B selectively acylates one enantiomer via transesterification, allowing easy chemical separation of the unreacted alcohol and the newly formed acetate via standard silica gel chromatography[4].
Step-by-Step Methodology: Enzymatic Kinetic Resolution using CAL-B
-
Preparation: Dissolve 10.0 g of racemic {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in 100 mL of anhydrous organic solvent (e.g., MTBE or diisopropyl ether).
-
Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate. (Mechanistic note: Vinyl acetate is preferred because the byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde and evaporates, driving the reaction forward thermodynamically).
-
Enzyme Addition: Add 1.0 g of immobilized CAL-B (Novozym 435).
-
Incubation: Stir the suspension gently at 30–35 °C. Monitor the reaction via GC-FID or chiral SFC-MS.
-
Termination: Once exactly 50% conversion is reached (typically 12–24 hours), filter the mixture to remove the immobilized enzyme.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted enantiomer (alcohol) and the acylated enantiomer (acetate) using flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Hydrolysis: Hydrolyze the separated acetate enantiomer using K₂CO₃ in MeOH to recover the second enantiomerically pure alcohol.
-
Self-Validation System: To confirm the success of the resolution, run the isolated alcohol and the hydrolyzed acetate on the optimized analytical chiral SFC method (from Q1). The sum of the enantiomeric excesses ( ee ) should mathematically align with the conversion rate ( c ) to yield a consistent E-value, confirming no non-enzymatic background acylation occurred.
Q3: My enzymatic resolution stalled at 30% conversion, or the E-value (enantiomeric ratio) is low. How do I troubleshoot this?
Causality & Explanation: A stalled reaction or low E-value in usually stems from acetaldehyde toxicity or thermodynamic limitations[5]. Acetaldehyde (the byproduct of vinyl acetate) can form Schiff bases with the enzyme's surface lysine residues, deactivating the biocatalyst over time[6].
Troubleshooting Steps:
-
Switch Acyl Donors: If vinyl acetate is deactivating the enzyme, switch to isopropenyl acetate (the byproduct is acetone, which is significantly less toxic to lipases) or a longer-chain vinyl ester like vinyl butyrate.
-
Temperature Control: Enantioselectivity (E-value) is highly temperature-dependent. Lowering the reaction temperature from 35 °C to 20 °C or even 4 °C can exponentially increase the E-value by rigidifying the enzyme's active site, albeit at the cost of reaction speed[3].
-
Moisture Content: Ensure the solvent is strictly anhydrous. Water causes hydrolysis of the acyl donor, competing with your substrate and altering the hydration shell of the enzyme.
Q4: How do I assign the absolute stereochemistry of the separated enantiomers?
Causality & Explanation: Because {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol is typically an oil or amorphous solid at room temperature and lacks heavy atoms, direct X-ray crystallography of the bare molecule is impossible.
Protocol for Stereochemical Assignment:
-
Derivatize the enantiomerically pure alcohol with p-bromobenzoyl chloride or p-nitrobenzoyl chloride in the presence of DMAP and pyridine.
-
The addition of the heavy atom (Bromine) and the rigid aromatic system forces the resulting ester to become highly crystalline.
-
Grow single crystals via slow evaporation from a suitable solvent system (e.g., DCM/Hexane).
-
Analyze via X-ray crystallography using anomalous dispersion. The heavy atom allows for the calculation of the Flack parameter, unambiguously establishing the (R) or (S) configuration at the C6 and C3 (spiro) centers[7].
References
-
Taylor & Francis. "Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction". Available at: [Link]
-
Journal of the American Chemical Society (ACS). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines". Available at:[Link]
Sources
minimizing side reactions during {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol oxidation
Technical Support Center: Oxidation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Welcome to the technical support center for the selective oxidation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol. This guide is designed for researchers, chemists, and process development professionals who are working with this unique spirocyclic alcohol. The structure, characterized by a spiro-fused oxolane and cyclopropane ring system, presents specific challenges in achieving clean and high-yielding oxidation to the corresponding aldehyde.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Introduction to the Challenge
The target transformation is the oxidation of a primary alcohol to an aldehyde. However, the substrate {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol contains several features that require careful consideration when selecting an oxidation method:
-
Steric Hindrance: The gem-dimethyl group on the cyclopropane ring can sterically hinder the approach of bulky oxidizing reagents to the primary alcohol.
-
Ring Strain: Spirocyclic systems, particularly those involving three-membered rings, can be susceptible to ring-opening under harsh reaction conditions (e.g., strongly acidic or basic).
-
Ether Linkage: The oxolane (tetrahydrofuran) ring contains an ether linkage that is generally stable but could be sensitive to certain oxidative or acidic conditions.
-
Over-oxidation: As with any primary alcohol oxidation, there is a risk of over-oxidation to the carboxylic acid, especially in the presence of water.[2][3][4]
Our goal is to navigate these challenges to produce the desired aldehyde, {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}carbaldehyde, with high purity and yield.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the oxidation in a question-and-answer format.
Question 1: My reaction is very slow or incomplete. I am recovering a significant amount of starting material. What's going wrong?
Answer: This is a common issue, often related to steric hindrance or insufficiently reactive conditions.
-
Causality: The bulky gem-dimethyl cyclopropane moiety can slow down the kinetics of the reaction by impeding the access of the oxidant to the alcohol. If the chosen oxidant is also sterically demanding or the temperature is too low, the reaction may stall.
-
Troubleshooting Steps:
-
Reagent Choice: Switch to a less sterically hindered oxidizing agent. Activated DMSO oxidations like the Swern or Parikh-Doering reactions are often effective for hindered alcohols because the active species are relatively small.[5]
-
Temperature Control: For Swern oxidations, ensure the temperature is strictly maintained around -78 °C during the addition of oxalyl chloride and the alcohol, but be aware that decomposition of the active species occurs quickly above -60 °C.[5][6] For other oxidations like Dess-Martin Periodinane (DMP), the reaction can often be gently warmed to room temperature to drive it to completion.[7][8]
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A slight excess (e.g., 1.2-1.5 equivalents) is standard for reagents like DMP or in Swern protocols.
-
Question 2: I'm observing a significant amount of a more polar byproduct, which I suspect is the carboxylic acid. How can I prevent this over-oxidation?
Answer: Over-oxidation is a classic side reaction for primary alcohols, occurring when the initially formed aldehyde is further oxidized.[9][10] This is almost always facilitated by the presence of water.[3][4]
-
Causality: In aqueous conditions, the product aldehyde can form a gem-diol (hydrate), which can be oxidized just like the starting alcohol, leading to the carboxylic acid.[4][11]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: This is the most critical factor. Employ methods that are explicitly non-aqueous.
-
Swern Oxidation: Performed under strictly anhydrous conditions at low temperatures, it is highly effective at stopping at the aldehyde stage.[12][13]
-
Dess-Martin Periodinane (DMP): This reaction is run in anhydrous chlorinated solvents (like CH₂Cl₂) and is renowned for its mildness and selectivity for aldehydes.[7][8][14]
-
TEMPO-based systems: Certain TEMPO protocols, especially when paired with co-oxidants like NCS or using air/O₂ in a non-aqueous solvent, are excellent for preventing over-oxidation.[15][16]
-
-
Avoid Chromium Reagents in Aqueous Acid: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) are designed to oxidize primary alcohols all the way to carboxylic acids and should be avoided for this transformation.[11][17][18]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, even under anhydrous conditions, as side reactions can still occur. Monitor the reaction closely by TLC or LCMS.
-
Question 3: My workup is difficult, and I'm losing my product. The aldehyde seems volatile or unstable. What are the best practices for isolation?
Answer: The target aldehyde, with a likely molecular weight around 154 g/mol , may be volatile and prone to decomposition or self-condensation.
-
Causality: Aldehydes can be sensitive to both air (auto-oxidation) and purification media (e.g., silica gel). Low molecular weight aldehydes can be lost during solvent removal under high vacuum.
-
Troubleshooting Steps:
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. If residual aldehyde is a concern, a gentle wash with a buffered sodium bisulfite solution can sometimes help by forming a water-soluble adduct, though this is more commonly used to remove aldehyde impurities.[19][20][21][22] Be cautious, as regenerating the aldehyde from the adduct can be difficult.
-
Solvent Removal: Remove organic solvents using a rotary evaporator at low temperature and moderate vacuum. Avoid using a high-vacuum pump for extended periods.
-
Purification:
-
Flash Chromatography: Use a minimally acidic grade of silica gel, or consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system, then flushing with the eluent alone. This prevents acid-catalyzed decomposition on the column.
-
Distillation: If the aldehyde is sufficiently stable and volatile, Kugelrohr or short-path distillation under reduced pressure can be an excellent purification method that avoids contact with silica.[23]
-
-
Question 4: I'm seeing multiple unidentified spots on my TLC plate, suggesting decomposition. Could the spirocycle be opening?
Answer: While the oxaspiro[2.4]heptane system is relatively stable, the cyclopropane ring introduces strain. Highly acidic or forcing conditions could potentially lead to ring-opening or rearrangement.
-
Causality: Strongly acidic conditions can protonate the ether oxygen, potentially initiating a ring-opening cascade. While less common, some oxidative conditions might generate radical intermediates that could lead to fragmentation.
-
Troubleshooting Steps:
-
Maintain Neutral or Mildly Basic pH: Choose oxidation methods that operate under neutral or buffered conditions.
-
DMP Oxidation: Often buffered with pyridine or sodium bicarbonate to protect acid-labile groups.[7]
-
TEMPO/Bleach (Anelli-type): This system is typically buffered with sodium bicarbonate at a pH of ~8.6.[15]
-
Swern Oxidation: The final elimination step is promoted by a hindered amine base (e.g., triethylamine), ensuring the overall process is not acidic.[6]
-
-
Avoid Strong Acids: Do not use reagents that require strong acids, such as Jones reagent or permanganate under acidic conditions.
-
Recommended Oxidation Protocols & Method Comparison
Choosing the right method is critical. The table below compares the most suitable options for this specific transformation.
| Method | Reagents | Typical Conditions | Pros | Cons/Side Reactions |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C | Excellent for hindered alcohols; High yield; No over-oxidation.[5][12] | Requires cryogenic temps; Generates toxic CO gas and foul-smelling DMS; Risk of Pummerer rearrangement/MTM ether formation if temp rises.[5][6][13] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Very mild, neutral conditions;[8][24] High selectivity; Easy workup; Reagent is shelf-stable. | Hypervalent iodine reagents can be explosive; Byproducts can complicate purification. |
| TEMPO (Anelli-type) | TEMPO (cat.), NaOCl, KBr, NaHCO₃ | CH₂Cl₂/H₂O, 0 °C | Catalytic; Inexpensive reagents; Mild conditions.[25] | Biphasic reaction can have mass transfer limitations; Risk of chlorination on sensitive substrates. |
| TEMPO/NCS | TEMPO (cat.), NCS, TBACl | CH₂Cl₂/pH 8.6 buffer, RT | High chemoselectivity for 1° alcohols; No over-oxidation.[15] | Stoichiometric NCS waste; Biphasic system. |
Workflow Diagram: Troubleshooting Oxidation Reactions
This diagram outlines a logical path for diagnosing and solving common oxidation issues.
Caption: A flowchart for systematic troubleshooting of the alcohol oxidation.
Diagram: Reaction Pathways
This diagram illustrates the desired transformation versus potential side reactions.
Caption: Desired oxidation pathway versus potential side reactions.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mildness, reliability, and high selectivity, making it an excellent starting point.[7][24]
Materials:
-
{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Buffering (Optional but Recommended): Add solid sodium bicarbonate (2.0 eq) to the solution to buffer against the acetic acid byproduct.[7]
-
Addition of DMP: At room temperature, add the Dess-Martin Periodinane (1.2 eq) to the stirred suspension in one portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃ solution and an equal volume of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until the organic layer is clear. This step reduces the excess DMP and its byproduct.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a cool water bath. Avoid excessive heat or high vacuum.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by distillation if appropriate.
References
-
Organic Chemistry Portal. TEMPO-Mediated Oxidations. Available from: [Link]
-
Chem-Station. Swern Oxidation | Chem-Station Int. Ed.. Available from: [Link]
-
Wikipedia. Swern oxidation. Available from: [Link]
-
The Organic Chemistry Tutor. Dess Martin Oxidation and Dess Martin Periodinane. YouTube. Available from: [Link]
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available from: [Link]
-
ACS Green Chemistry Institute. TEMPO (General overview). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available from: [Link]
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1998). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452-7454. Available from: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Organic Syntheses, 88, 226-235. Available from: [Link]
-
Wang, D., & Stahl, S. S. (2019). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Catalysis, 9(8), 7135-7146. Available from: [Link]
-
Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
Organic Syntheses. TEMPO/Iodosobenzene Diacetate. Available from: [Link]
-
Li, W., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6775-6779. Available from: [Link]
-
Wikipedia. Dess–Martin oxidation. Available from: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]
-
ACS Green Chemistry Institute. DMSO –Oxalyl Chloride, Swern Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Available from: [Link]
-
Wikipedia. Alcohol oxidation. Available from: [Link]
-
Boyd, M. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1280-1284. Available from: [Link]
- Google Patents. Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
-
Boyd, M. J., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available from: [Link]
-
Lookchem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]
- Google Patents. Purification of oxo-process aldehydes by distillation.
-
Scite. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids. Available from: [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Available from: [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Available from: [Link]
-
Monash University. Organic reactions: Oxidation. Available from: [Link]
-
Google Patents. Preparation method of 5-oxaspiro[6][25]heptane-6-one and intermediate thereof. Available from:
-
Silva, F. B., et al. (2020). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Industrial Crops and Products, 154, 112678. Available from: [Link]
-
MEL Science. (2018). How the oxidation of primary alcohols takes place. Available from: [Link]
-
It's Dr. Dan. (2023). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. YouTube. Available from: [Link]
-
Wu, S., et al. (2022). Flavin-enabled reductive and oxidative epoxide ring opening reactions. Nature Communications, 13, 4905. Available from: [Link]
-
González, M. A., & McKervey, M. A. (2002). Synthesis of 6-Methoxy-1-oxaspiro[6][26]deca-6,9-diene-8-one. Molecules, 7(3), 266-271. Available from: [Link]
-
Supporting Information for: A general acid-mediated aminolactone formation using unactivated alkenes. Available from: [Link]
-
Reddit. (2024). I'm not understanding oxidation of alcohols. r/OrganicChemistry. Available from: [Link]
-
Peters, K., et al. (2019). Composition and Stability of the Oxidative Phosphorylation System in the Halophile Plant Cakile maritima. Frontiers in Plant Science, 10, 1030. Available from: [Link]
-
Lenaz, G., & Genova, M. L. (2021). Molecular and Supramolecular Structure of the Mitochondrial Oxidative Phosphorylation System: Implications for Pathology. International Journal of Molecular Sciences, 22(6), 3047. Available from: [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. monash.edu [monash.edu]
- 10. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. lookchem.com [lookchem.com]
- 22. scite.ai [scite.ai]
- 23. US2688591A - Purification of oxo-process aldehydes by distillation - Google Patents [patents.google.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 26. youtube.com [youtube.com]
Beyond Flat Scaffolds: A Comparative Guide to {1,1-Dimethyl-5-oxaspiroheptan-6-yl}methanol in Medicinal Chemistry
Beyond Flat Scaffolds: A Comparative Guide to {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in Medicinal Chemistry
As the pharmaceutical industry exhausts the chemical space of traditional "flat" aromatic scaffolds, medicinal chemists are increasingly turning to three-dimensional spirocyclic architectures. By increasing the fraction of sp³-hybridized carbons ( Fsp3 ), spirocycles offer enhanced physicochemical properties, including improved solubility, reduced off-target toxicity, and superior metabolic stability.
Among these emerging building blocks, {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6) stands out as a highly specialized, sterically tuned oxaspirocycle [2][2]. This guide provides an objective, data-driven comparison of this molecule against other spirocyclic alternatives, detailing the mechanistic causality behind its unique performance and providing a validated protocol for its integration into drug discovery pipelines.
Structural Anatomy & Mechanistic Advantages
The utility of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol is driven by three distinct structural features, each contributing a specific pharmacokinetic or pharmacodynamic advantage:
-
The Oxaspiro[1]heptane Core: The spiro-fusion of a cyclopropane ring to a tetrahydrofuran (oxolane) ring creates a rigid, non-planar geometry. This rigidity projects substituents into spatially well-defined exit vectors, allowing for deeper permeation into underexplored 3D chemical space compared to traditional biaryl molecules . By pre-organizing the molecule's conformation, the spirocycle reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein.
-
The "Gem-Dimethyl" Effect: The addition of two methyl groups at the 1-position of the cyclopropane ring introduces significant steric hindrance. Mechanistically, this localized bulk acts as a steric shield against cytochrome P450 (CYP) mediated oxidation, drastically improving the metabolic half-life. Furthermore, the gem-dimethyl group increases lipophilicity (LogP) in a manner analogous to a trifluoromethyl ( −CF3 ) group, but without the associated liabilities of fluorine-induced toxicity or excessive hydrophobicity [3][3].
-
The Hydroxymethyl Exit Vector: The primary alcohol at the 6-position serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic displacement, enabling rapid library generation.
Logical progression of scaffold hopping from flat aromatics to advanced spirocyclic architectures.
Comparative Performance Analysis
To justify the selection of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol over simpler building blocks, we must evaluate its physicochemical profile. The table below synthesizes the structural impacts of different scaffold classes on key drug-like properties.
| Scaffold Type | Example Building Block | Fsp3 Fraction | Relative LogP Impact | Metabolic Stability | Primary Exit Vectors |
| Flat Aromatic | Biaryl Methanol | Low (<0.3) | High | Poor (Prone to CYP oxidation) | 2D (Planar) |
| Simple Heterocycle | Tetrahydrofuran-2-methanol | Medium (~0.7) | Low | Moderate | Flexible 3D |
| Simple Spirocycle | 2-Oxaspiro[3.3]heptan-6-ol | High (1.0) | Medium | Good | Rigid Linear 3D |
| Sterically Tuned Spirocycle | {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol | High (1.0) | High (Driven by Gem-dimethyl) | Excellent (Sterically shielded) | Rigid Angular 3D |
Data Interpretation: While simple spirocycles like oxaspiro[3.3]heptanes provide excellent 3D vectorization, they often lack sufficient lipophilicity to cross lipid bilayers effectively. The integration of the gem-dimethyl moiety in the spiro[1]heptane core perfectly balances the high Fsp3 character with the necessary lipophilicity for optimal membrane permeability, making it a superior bioisostere for morpholines or pyrrolidines [4][4].
Experimental Methodology: Self-Validating Functionalization
To utilize {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in fragment-based drug discovery, the hydroxymethyl group is typically oxidized to an aldehyde to facilitate reductive amination.
Causality of Reagent Choice: A Swern oxidation is explicitly selected over Jones or Dess-Martin periodinane (DMP) oxidations. The highly strained oxaspiro[1]heptane core can be sensitive to over-oxidation or acidic ring-opening. Swern conditions (mild, basic workup) prevent the premature cleavage of the spiro-cyclopropane ring and halt oxidation strictly at the aldehyde stage.
Protocol: Swern Oxidation & Reductive Amination Workflow
Step 1: Swern Oxidation
-
Charge a flame-dried flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq) under an inert argon atmosphere.
-
Cool the system strictly to -78 °C. Causality: Failing to maintain -78 °C will result in the Pummerer rearrangement of the DMSO intermediate, generating unwanted thioacetal byproducts.
-
Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes.
-
Add {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (1.0 eq) dissolved in minimal DCM dropwise. Stir for 45 minutes at -78 °C.
-
Quench with triethylamine ( Et3N , 5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
In-Process Validation Gate 1:
-
Action: Perform Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes.
-
Validation: The reaction is only considered successful if the starting material spot (low Rf due to hydrogen bonding) is completely consumed, replaced by a higher Rf spot (aldehyde). Do not proceed to Step 2 if starting material remains.
Step 2: Reductive Amination
-
Concentrate the crude aldehyde in vacuo and immediately redissolve in 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.2 eq) and a catalytic amount of acetic acid. Stir for 2 hours to form the imine/iminium intermediate.
-
Add sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 eq). Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the iminium ion without reducing any unreacted aldehyde back to the starting alcohol.
In-Process Validation Gate 2:
-
Action: Isolate the crude product via aqueous workup and acquire a crude 1H -NMR spectrum.
-
Validation: Confirm the absolute disappearance of the diagnostic aldehyde proton peak at ~9.5–9.8 ppm. The appearance of new multiplet signals corresponding to the substituted amine confirms successful coupling.
Self-validating experimental workflow for the derivatization of the hydroxymethyl exit vector.
References
-
American Chemical Society (ACS). "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters. Available at:[Link]
-
Royal Society of Chemistry (RSC). "Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks." Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. Buy 5-Oxaspiro[2.4]heptane-4,6-dione | 34299-44-0 [smolecule.com]
- 2. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 3. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation of Analytical Testing Methods for {1,1-Dimethyl-5-oxaspiroheptan-6-yl}methanol Purity: A Comparative Guide
Validation of Analytical Testing Methods for {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol Purity: A Comparative Guide
As a Senior Application Scientist, I frequently observe analytical teams defaulting to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) when tasked with developing purity assays for new pharmaceutical intermediates. However, analytical chemistry is not a one-size-fits-all discipline.
Examining the chemical structure of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6) reveals a critical challenge: it is an aliphatic spirocyclic compound comprising an oxolane and cyclopropane ring system with a methanol substituent[2]. Because it entirely lacks conjugated π -electron systems or aromatic rings, it exhibits negligible UV absorbance above 200 nm. Attempting to validate an HPLC-UV method for this molecule will inevitably result in poor sensitivity, severe baseline drift, and a failure to detect non-chromophoric impurities.
To establish a scientifically sound, self-validating system, we must pivot to universal detection mechanisms. This guide objectively compares the viable analytical alternatives and provides a comprehensive, field-proven validation framework grounded in[3].
Methodological Comparison: Selecting the Optimal Detector
For a low-molecular-weight (156.22 g/mol ), non-chromophoric spirocyclic alcohol, the analytical strategy must rely on either volatility or mass-based aerosol charging[4]. The table below summarizes the performance of alternative techniques to justify our experimental choices.
| Analytical Method | Detection Mechanism | Suitability for Target Analyte | Sensitivity (LOQ) | Precision / Reproducibility | Cost & Complexity |
| GC-FID | Hydrocarbon combustion in H2 /Air flame | Optimal. Ideal for volatile/semi-volatile aliphatic alcohols. | ~10-50 ppm | Excellent (RSD ≤ 1.0%) | Low cost, low complexity |
| HPLC-CAD | Aerosol charging post-evaporation | Strong Alternative. Necessary only if the analyte proves thermally labile. | ~50-100 ppm | Good (RSD ≤ 2.0%) | High cost, moderate complexity |
| GC-MS | Electron ionization (EI) & mass filtering | Identification. Best for structural impurity profiling, not routine assay. | ~1-10 ppm | Moderate (RSD ~2-5%) | High cost, high complexity |
| HPLC-UV | Photon absorption (electronic transition) | Inadequate. Analyte lacks a UV chromophore. | N/A | N/A | Low cost, low complexity |
The Causality Behind the Choice: Gas Chromatography with Flame Ionization Detection (GC-FID) is selected as the primary method. The FID detects ions formed during the combustion of organic compounds. Since {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol is predominantly carbon and hydrogen, it will yield a highly sensitive, linear FID response[4]. If thermal degradation occurs in the GC inlet due to spiro-ring strain, serves as the mandatory orthogonal backup, as it measures mass-dependent charge transfer independent of optical properties[5].
Analytical Workflow Visualization
The following decision tree illustrates the logical progression for selecting and validating the assay for this specific spirocyclic intermediate.
Analytical method selection workflow for {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol.
Step-by-Step GC-FID Experimental Protocol
To ensure a self-validating system, the protocol must mitigate the specific chemical risks of the analyte. The primary risk is peak tailing caused by hydrogen bonding between the molecule's hydroxyl (-OH) group and active silanol sites on the GC column.
Step 1: Standard and Sample Preparation
-
Diluent: GC-grade Methanol or Acetonitrile.
-
Causality: These solvents ensure complete dissolution of the polar spirocyclic alcohol and elute rapidly, providing a clean solvent delay before the analyte reaches the detector.
-
Working Concentration: 1.0 mg/mL.
Step 2: Instrument Configuration
-
Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm film thickness.
-
Causality: The intermediate polarity of the DB-624 stationary phase deactivates the column surface, preventing the severe peak tailing typical of aliphatic alcohols on purely non-polar (e.g., DB-1) columns.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: 220°C, Split ratio 20:1. (Kept moderately low to prevent thermal degradation of the oxaspiro ring).
-
Detector: FID at 260°C. Hydrogen: 40 mL/min, Air: 400 mL/min.
Step 3: Temperature Program Execution
-
Initial hold at 80°C for 2 minutes to focus the solvent band.
-
Ramp at 10°C/min to 240°C.
-
Final hold at 240°C for 5 minutes to bake out any high-boiling impurities.
ICH Q2(R2) Validation Framework
Once the method is developed, it must be validated to prove it is "fit for purpose" according to the latest[6].
A. Specificity (Selectivity)
-
Procedure: Inject a diluent blank, the 1.0 mg/mL target analyte, and a sample spiked with known synthetic precursors (e.g., unreacted spiro-ketones).
-
Acceptance Criteria: The method must demonstrate a baseline resolution ( Rs≥1.5 ) between {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol and any adjacent impurity peak. The blank must show no interfering peaks at the analyte's retention time[3].
B. Linearity and Range
-
Procedure: Prepare five concentration levels ranging from 50% to 150% of the nominal working concentration (0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Inject each level in triplicate.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response[3].
C. Precision (Repeatability & Intermediate Precision)
-
Procedure: For repeatability, perform six replicate injections of the 100% standard (1.0 mg/mL). For intermediate precision, have a second analyst perform the same test on a different day using a different GC system.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% for both individual and combined datasets[7].
D. Accuracy (Recovery)
-
Procedure: Spike known amounts of the pure reference standard into a synthetic sample matrix at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 determinations total).
-
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%[3].
E. Limit of Detection (LOD) and Quantitation (LOQ)
-
Procedure: Serially dilute the standard until the peak response can be reliably distinguished from baseline noise.
-
Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1, verified by six precision injections at the LOQ concentration (RSD ≤ 10.0%)[3].
References
-
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).[Link]
-
Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods - MDPI. [Link]
-
An RPLC Method with CAD for the Quantification of Residual Simethicone in Biologic Products - LCGC International. [Link]
Sources
- 1. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods | MDPI [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
mass spectrometry fragmentation pattern analysis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
As a Senior Application Scientist, I frequently encounter complex spirocyclic building blocks that challenge standard analytical workflows. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6) is a prime example[1]. This molecule features a highly strained 1,1-dimethylcyclopropane ring spiro-fused to an oxolane (tetrahydrofuran) core, capped with a hydroxymethyl moiety[1].
To confidently elucidate its structure and quantify its presence in drug development pipelines, analytical teams must choose the right mass spectrometry (MS) platform. This guide objectively compares the performance of Gas Chromatography-Electron Impact MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution MS (LC-ESI-HRMS), providing the mechanistic causality and self-validating protocols necessary for rigorous structural analysis.
Mechanistic Causality in Fragmentation (The "Why")
Understanding the fragmentation behavior of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol requires analyzing its reactive centers. The fragmentation pathways are strictly governed by the ionization method applied:
-
α -Cleavage (EI-Driven): In hard ionization (70 eV), the initial electron abstraction occurs at the oxolane oxygen. This radical cation triggers an immediate α -cleavage[2]. Because the C6 position holds a hydroxymethyl group, the expulsion of a hydroxymethyl radical ( ⋅ CH₂OH, 31 Da) is thermodynamically favored, yielding a highly stable, resonance-stabilized oxonium ion at m/z 125[3]. Due to the rapidity of this cleavage, the molecular ion ([M]⁺ at m/z 156) is typically weak or absent[3].
-
Dehydration (ESI-Driven): Under soft ionization (ESI+), the molecule forms a robust protonated adduct ([M+H]⁺ at m/z 157.1223). The primary alcohol is highly susceptible to the neutral loss of water (-18 Da) under low-energy Collision-Induced Dissociation (CID), generating a prominent m/z 139.1117 fragment[4].
-
Spiro-Ring Strain Relief: The 1,1-dimethylcyclopropane ring is sterically strained. Under elevated CID energies or EI conditions, transannular cleavage and inductive effects force the ring to open, frequently resulting in the neutral loss of isobutene (C₄H₈, 56 Da) to relieve geometric strain[5].
Logic tree of fragmentation pathways under EI and ESI conditions.
Platform Performance Comparison
When selecting a platform, the choice dictates whether you are aiming for library-matchable fingerprinting or exact-mass structural elucidation.
GC-EI-MS (Single/Triple Quadrupole): Best suited for volatile, thermally stable derivatives. It provides highly reproducible fragmentation patterns ideal for substructure fingerprinting. However, the lack of a strong molecular ion requires derivatization strategies to confirm the intact mass. LC-ESI-HRMS (Q-TOF / Orbitrap): The gold standard for definitive structural assignment. High mass accuracy (< 5 ppm) allows analysts to distinguish between isobaric neutral losses (e.g., distinguishing the loss of CH₂O vs. C₂H₆), which is critical for complex spirocyclic ethers.
Quantitative Data & Expected m/z Comparison
| Analytical Feature | GC-EI-MS (Single Quadrupole) | LC-ESI-HRMS (Q-TOF) |
| Ionization Method | Electron Impact (70 eV) | Electrospray Ionization (ESI+) |
| Precursor Ion | Weak/Absent [M]⁺ (m/z 156) | Strong [M+H]⁺ (m/z 157.1223) |
| Base Peak / Key Fragments | m/z 125, m/z 138, m/z 97 | m/z 139.1117, m/z 101.0597 |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 5 ppm) |
| Primary Structural Utility | Substructure fingerprinting | Exact molecular formula & connectivity |
| Validation Mechanism | Derivatization mass shifts | Stepped CID breakdown curves |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, a protocol cannot simply be a list of steps; it must contain built-in validation mechanisms to prove the data is not an artifact of the instrument.
Protocol A: GC-EI-MS Analysis with Derivatization Validation
Causality: The free hydroxyl group on the methanol moiety can cause peak tailing and thermal degradation in the GC inlet. Silylation converts it to a TMS-ether, increasing volatility and providing a self-validating mass shift.
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL anhydrous pyridine. Add 100 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 70°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Acquisition: Transfer line at 280°C. Ion source at 230°C. Electron impact at 70 eV. Scan range m/z 40–350.
-
Self-Validation Step: Compare the underivatized injection (showing primary α -cleavage at m/z 125) with the silylated injection. The silylated compound will show a +72 Da mass shift for the molecular ion, confirming the presence of exactly one hydroxyl group.
Protocol B: LC-ESI-HRMS/MS Analysis with Energy Stepping
Causality: Spirocyclic ethers possess varying bond dissociation energies. By stepping the collision energy, we map the sequence of fragmentation, validating structural connectivity from the outside in.
-
Sample Preparation: Dilute the standard to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Formic acid acts as a proton donor, ensuring high ionization efficiency for the [M+H]⁺ species.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (100 × 2.1 mm, 1.8 µm). Mobile phase A: Water + 0.1% FA. Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 10 minutes.
-
Acquisition: ESI positive mode. Capillary voltage 3.5 kV. Desolvation temperature 350°C.
-
Self-Validation Step (Breakdown Curve): Acquire Data-Dependent MS/MS using stepped Normalized Collision Energies (NCE) at 10, 20, and 40 eV. Low energy (10 eV) validates the facile neutral loss of water (-18 Da). High energy (40 eV) forces the transannular cleavage of the spiro ring, validating the cyclopropane structural assignment.
Self-validating experimental workflow for parallel MS platform analysis.
References
- Title: {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS 2060030-96-6)
- Source: PubMed Central (PMC)
- Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: NSF Public Access Repository URL
- Title: Mass Spectrometry: Fragmentation: Ethers & Sulfides Source: Miami University URL
- Title: MASS SPECTRUM OF ETHERS Source: Organic Spectroscopy International URL
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
comparative reactivity of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in cross-coupling reactions
Comparative Reactivity Guide: {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in Cross-Coupling Workflows
The pharmaceutical industry's drive to increase the fraction of sp³-hybridized carbons ( Fsp3 ) in drug candidates has championed the use of complex, three-dimensional spirocyclic building blocks. {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol represents a premier next-generation scaffold. Featuring a gem-dimethyl cyclopropane fused to a tetrahydrofuran (THF) ring and terminating in a primary alcohol, this molecule offers unique exit vectors and high metabolic stability.
However, its high steric congestion significantly alters its reactivity compared to standard primary alcohols. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol against traditional alternatives in modern cross-coupling paradigms, providing the mechanistic causality and self-validating protocols necessary for successful integration into your drug discovery workflows.
Structural & Stereoelectronic Profiling
To understand the reactivity of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol, we must benchmark it against two common alternatives:
-
(Tetrahydrofuran-2-yl)methanol : A standard, flexible, non-spirocyclic primary alcohol.
-
(2-Oxa-6-azaspiro[3.3]heptan-6-yl)methanol : A widely used, less sterically hindered spiro[3.3] system.
The gem-dimethyl group and the spiro[1] fusion in our target molecule create a highly restricted, "neopentyl-like" steric environment around the primary alcohol. This rigidity prevents unwanted intramolecular side reactions but requires highly active catalysts to overcome the initial activation energy barrier.
Comparative Reactivity Matrix
| Scaffold | Fsp3 | Steric Hindrance at C-OH | Exit Vector Flexibility | Predicted Cross-Coupling Efficiency |
| {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol | 1.00 | High (Neopentyl-like) | Highly restricted, rigid | Moderate-High (requires bulky ligands) |
| (Tetrahydrofuran-2-yl)methanol | 1.00 | Low | Flexible | High (prone to β -hydride elimination) |
| (2-Oxa-6-azaspiro[3.3]heptan-6-yl)methanol | 1.00 | Moderate | Linear, rigid | High |
Comparative Reactivity I: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling
Mechanistic Causality
Forming C(sp³)–C(sp²) bonds directly from alcohols has historically been challenging. However, the.
When applying this 2[2], {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol excels. The bulky spiro[1] system biases the conformation of the THF ring. Upon single-electron transfer (SET) oxidation and double decarboxylation, the resulting primary carbon-centered radical is highly localized. Unlike (tetrahydrofuran-2-yl)methanol, which suffers from rapid β -hydride elimination upon capture by the Nickel catalyst, the rigid spiro-scaffold of our target molecule physically blocks the necessary syn-coplanar arrangement for elimination, driving the reaction toward the desired reductive elimination and product formation[3].
Caption: Metallaphotoredox workflow integrating Ir-photocatalysis and Ni-cross coupling.
Experimental Protocol: Decarboxylative Cross-Coupling
This protocol is designed as a self-validating system to ensure intermediate integrity.
-
Oxalate Synthesis: Dissolve {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL). Add pyridine (2.0 equiv) and cool to 0 °C. Dropwise add methyl oxalyl chloride (1.2 equiv).
-
Self-Validation: Monitor via TLC. Due to the neopentyl-like steric bulk, full conversion requires warming to room temperature and stirring for 2–3 hours. The formation of a white pyridinium chloride precipitate confirms reagent activation.
-
-
Photoredox Coupling: In a nitrogen-filled glovebox, combine the purified spiro-oxalate (1.5 equiv), aryl bromide (1.0 equiv),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), NiCl2·dme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous DMSO (0.1 M).
-
Irradiation: Irradiate the vial with a 34 W blue LED (450 nm) at 40 °C for 24 hours with vigorous stirring.
-
Self-Validation: The reaction mixture must transition from a pale green (Ni(II)) to a deep red/brown color within the first hour, indicating the successful generation of the active Ni(0)/Ni(I) catalytic species.
-
-
Isolation: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Comparative Reactivity II: Palladium-Catalyzed Buchwald-Hartwig Etherification
Mechanistic Causality
Forming C(sp²)–O bonds from primary alcohols is generally facile. However,4[4] with {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol presents a unique challenge. The intermediate Pd(II)-alkoxide complex is highly sterically congested. Standard ligands (e.g., BINAP, dppf) fail to promote the final reductive elimination step, leading to catalyst stalling or β -hydride elimination.
To overcome this, 5[5]. Utilizing a bulky, electron-rich biaryl phosphine ligand like RockPhos forces the Palladium center into a lower coordination state (L-Pd), which paradoxically accelerates the reductive elimination of the sterically demanding spiro-alkoxide.
Comparative Etherification Yields
| Alcohol Substrate | Ligand | Aryl Bromide | Yield (%) | Mechanistic Note |
| {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol | RockPhos | 4-Bromotoluene | 78% | Requires 100 °C; slow reductive elimination due to spiro-bulk. |
| (Tetrahydrofuran-2-yl)methanol | RockPhos | 4-Bromotoluene | 92% | Fast coupling; minimal steric clash at the Pd(II) center. |
| (2-Oxa-6-azaspiro[3.3]heptan-6-yl)methanol | RockPhos | 4-Bromotoluene | 85% | Moderate steric hindrance; standard kinetics. |
Experimental Protocol: Pd-Catalyzed Etherification
This protocol utilizes specific solvent and temperature controls to force reductive elimination.
-
Catalyst Preparation: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), RockPhos (5 mol%), and finely milled Cs₂CO₃ (1.5 equiv).
-
Reagent Addition: Add 4-bromotoluene (1.0 equiv) and {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (1.2 equiv) as a solution in anhydrous Toluene (0.2 M).
-
Self-Validation: Toluene is strictly required. Polar coordinating solvents like DMF will coordinate to the Pd center, preventing the bulky alkoxide from binding and completely inhibiting the reaction.
-
-
Heating: Seal the vial with a Teflon-lined cap and heat at 100 °C for 16 hours.
-
Self-Validation: Analyze an aliquot via GC-MS. The disappearance of the aryl bromide (<5% remaining) and the absence of arene reduction products (des-bromo arene) confirm that reductive elimination successfully outcompeted protodehalogenation.
-
-
Isolation: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.
Workflow & Decision Matrix
When integrating {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol into a library synthesis, use the following decision matrix to select the appropriate cross-coupling methodology based on the desired exit vector and target bond.
Caption: Decision matrix for utilizing {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol in cross-coupling.
References
-
Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp³−sp² Cross-Coupling of Oxalates with Aryl Halides MacMillan Group - Princeton University URL:
-
Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis PMC - NIH URL:[2]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis ACS Publications URL:[3]
-
Buy 3-(naphthalen-1-yloxy)propan-1-ol | 54804-70-5 (Mechanistic principles of Palladium-catalyzed etherification) Smolecule URL:[4]
-
Benzene, 1-(2-chloroethoxy)-4-phenoxy- | 61435-02-7 (Influence of Ligand on Palladium-Catalyzed Aryl Etherification) Benchchem URL:[5]
Sources
- 1. 4-Phenoxybenzaldehyde | 67-36-7 | Benchchem [benchchem.com]
- 2. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 3-(naphthalen-1-yloxy)propan-1-ol | 54804-70-5 [smolecule.com]
- 5. Benzene, 1-(2-chloroethoxy)-4-phenoxy- | 61435-02-7 | Benchchem [benchchem.com]
Benchmarking {1,1-Dimethyl-5-oxaspiroheptan-6-yl}methanol Against Standard Ligands in Fragment-Based Drug Discovery
Benchmarking {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol Against Standard Ligands in Fragment-Based Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.
Executive Summary
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I continuously evaluate novel chemical spaces to overcome the high attrition rates associated with traditional, planar drug candidates. The paradigm shift to "Escape from Flatland"—a concept demonstrating that increased molecular three-dimensionality correlates with clinical success—has elevated the importance of spirocyclic scaffolds[1].
This guide objectively benchmarks the biological and physicochemical performance of {1,1-Dimethyl-5-oxaspiro[2]heptan-6-yl}methanol (CAS 2060030-96-6) against standard planar (e.g., benzyl alcohol) and simple cycloalkane (e.g., cyclopentylmethanol) ligands[3]. By analyzing its thermodynamic solubility, binding kinetics, and structural vectors, we provide a comprehensive framework for integrating this spirocyclic building block into modern drug discovery workflows[4].
The Mechanistic Advantage of Spirocyclic Scaffolds
Traditional fragment libraries are heavily saturated with flat, sp2 -hybridized aromatic rings. While these planar ligands readily form π−π stacking interactions with protein targets, they often suffer from poor aqueous solubility, high target promiscuity, and off-target toxicity (such as hERG liability or Cytochrome P450 inhibition)[5].
Conversely, {1,1-Dimethyl-5-oxaspiro[2]heptan-6-yl}methanol introduces a rigid, highly sp3 -hybridized core. The spiro-fused oxolane and cyclopropane ring system provides two critical mechanistic advantages over standard ligands[4]:
-
Reduced Conformational Entropy Penalty: Unlike flexible aliphatic chains (e.g., standard alkyl alcohols), the rigid spirocyclic core is pre-organized. Upon binding to a target protein, the loss of conformational entropy is minimized, leading to a more favorable Gibbs free energy of binding ( ΔG )[6].
-
Unique 3D Exit Vectors: The hydroxymethyl group extends from the spirocyclic core at a distinct spatial trajectory unavailable to flat aromatic rings. This allows it to probe deep, complex hydrophobic pockets while maintaining crucial hydrogen-bonding capabilities[7].
Logical relationship between spirocyclic 3D architecture, Fsp3 fraction, and clinical developability.
Quantitative Benchmarking: Spirocycle vs. Standard Ligands
To objectively compare these scaffolds, we evaluate their physicochemical properties and typical performance metrics in primary FBDD screening. The high Fsp3 (fraction of sp3 hybridized carbons) of the spirocyclic scaffold directly translates to superior thermodynamic solubility and a lower risk of off-target binding[1].
| Metric | {1,1-Dimethyl-5-oxaspiro[2]heptan-6-yl}methanol | Benzyl Alcohol (Planar Standard) | Cyclopentylmethanol (Simple Cyclic) |
| Structure Type | Spirocyclic (Rigid 3D) | Aromatic (2D Flat) | Monocyclic (Flexible 3D) |
| Fsp3 Fraction | 1.00 (High Saturation) | 0.14 (Low Saturation) | 1.00 (High Saturation) |
| Conformational Rigidity | Very High | High | Low (Ring Pucker) |
| Thermodynamic Solubility | Excellent (>10 mM) | Moderate (~4 mM) | Good (~8 mM) |
| Promiscuity Risk | Low | High ( π−π driven) | Low |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify data integrity at every step.
Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask LC-UV)
Causality: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. Thermodynamic solubility (starting from solid powder) is the gold standard for predicting in vivo and assay behavior.
-
Preparation: Weigh 1.0 mg of solid {1,1-Dimethyl-5-oxaspiro[2]heptan-6-yl}methanol, benzyl alcohol, and cyclopentylmethanol into separate inert glass vials.
-
Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to each vial.
-
Equilibration: Incubate vials on an orbital shaker at 300 rpm and 25°C for 24 hours to ensure equilibrium between the solid and solution phases.
-
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Quantify the dissolved compound using HPLC-UV (or LC-MS/MS for compounds lacking strong chromophores like the spirocycle).
-
System Validation & QC: Run a known highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone) in parallel. Recovery of control values within 5% of literature standards validates the equilibration time and quantification method.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Causality: SPR is utilized because it is label-free and highly sensitive, capable of detecting the transient, low-affinity ( Kd in μM to mM range) binding typical of low-molecular-weight fragments interacting with novel targets.
-
Target Immobilization: Immobilize the target protein onto a Biacore Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000-5000 RU to maximize the signal-to-noise ratio for small fragments.
-
Library Preparation: Prepare the fragment library (including the spirocycle and standard ligands) in running buffer (PBS-P+ containing 5% DMSO). Prepare an 8-point concentration series (e.g., 10 µM to 2 mM).
-
Injection Parameters: Inject the compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.
-
Solvent Correction: Apply solvent correction curves using a series of blank buffer injections containing 4.5% to 5.5% DMSO to account for bulk refractive index changes.
-
System Validation & QC: Inject a known positive control ligand at the start and end of the run. If the Rmax of the control drops by more than 10%, it indicates target denaturation, and the run must be invalidated.
Workflow for fragment-based screening using Surface Plasmon Resonance and orthogonal validation.
Conclusion & Strategic Recommendations
For drug development professionals seeking to expand their chemical space, {1,1-Dimethyl-5-oxaspiro[2]heptan-6-yl}methanol serves as a superior bioisostere for traditional flat rings[3]. While planar ligands like benzyl alcohol may yield higher initial hit rates in primary screening due to non-specific hydrophobic interactions, the spirocyclic scaffold offers a significantly cleaner developability profile[8].
Its incorporation is highly recommended during the scaffold-hopping phase of lead optimization, particularly when addressing solubility bottlenecks, optimizing 3D vectors for deep pocket binding, or mitigating off-target toxicity driven by excessive lipophilicity.
References
-
Title: Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: PMC - NIH URL: [Link]
-
Title: Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes Source: Nature Communications / PMC - NIH URL: [Link]
-
Title: Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Flatland Source: PMC - NIH URL: [Link]
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(3-phenyloxiranyl)- | 6249-79-2 | Benchchem [benchchem.com]
- 3. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 4. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 5. Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase TargetExploring Options beyond the Flatland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Time and Place for Nature in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol's Absolute Configuration
In the landscape of pharmaceutical development and intricate organic synthesis, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of structural elucidation. This guide provides an in-depth, comparative analysis of methodologies for validating the absolute stereochemistry of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, a spirocyclic compound with notable potential as a versatile building block in medicinal chemistry.[1] We will delve into the technical nuances of X-ray crystallography as the definitive method, while also exploring the practical applications and limitations of alternative spectroscopic techniques.
The Challenge: Unveiling Three-Dimensional Truth
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit identical physical properties in an achiral environment, making their differentiation a significant challenge.[2] However, their interactions within a chiral biological system can differ dramatically, underscoring the critical importance of absolute configuration assignment in drug discovery and development.[3] For a molecule like {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, with its rigid spirocyclic core, understanding its precise three-dimensional arrangement is paramount for predicting its biological activity and ensuring stereochemical purity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and reliable method for the direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[4][5][6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, providing a detailed electron density map from which atomic positions can be precisely determined.[7][8]
The Principle of Anomalous Dispersion
The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering).[2][9] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[10][11] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[12][13]
The Flack and Hooft Parameters: A Quantitative Measure of Confidence
Modern crystallographic refinement programs utilize parameters like the Flack parameter (x) and the Hooft parameter (y) to provide a quantitative assessment of the absolute structure.[14][15]
-
A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct.[12][14][16]
-
A value near 1 suggests that the inverted structure is the correct one.[12][14][16]
-
A value around 0.5 may indicate a racemic crystal or twinning.[12]
The Hooft parameter, derived using Bayesian statistics, offers an alternative and robust method for analyzing Bijvoet pairs to determine the absolute structure.[14][15]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated absolute configuration via X-ray crystallography involves a meticulous series of steps.
Figure 1: A schematic representation of the X-ray crystallography workflow.
Detailed Protocol: X-ray Crystallography of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
-
Crystal Growth: High-quality single crystals are paramount.[17] For {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol, which is a liquid or low-melting solid at room temperature, techniques such as slow evaporation from a suitable solvent (e.g., hexane, ethyl acetate) or in-situ crystallization on the diffractometer at low temperatures are necessary.
-
Data Collection: A suitable single crystal (typically ~0.1-0.3 mm) is mounted on a diffractometer. To maximize the anomalous scattering signal from the oxygen atoms, it is preferable to use a copper (Cu Kα) radiation source.[18] Data is collected over a full sphere of reflection to ensure high redundancy and accurate measurement of Bijvoet pairs.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine unit cell parameters and integrate reflection intensities. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.
-
Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is introduced into the model. A final refinement is performed, and the value of the Flack parameter and its standard uncertainty are carefully analyzed to confirm the absolute configuration.
-
Validation: The final structural model is validated using software like PLATON's checkCIF routine to ensure the quality and consistency of the crystallographic data.[19][20][21]
Alternative and Complementary Techniques
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[17][22] In such cases, or as complementary evidence, other spectroscopic methods can be employed.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23][24] The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration, the absolute stereochemistry can be determined.[23][25]
Key Advantages of VCD:
-
Does not require crystallization; analysis is performed in solution.[25][26]
-
Can provide conformational information in solution.[23]
-
Requires relatively small sample amounts (1-10 mg).[4]
Limitations:
-
Interpretation can be complex for highly flexible molecules.
Mosher's Ester Analysis (NMR Spectroscopy)
This well-established NMR-based method is particularly useful for determining the absolute configuration of chiral secondary alcohols like {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.[4][28][29] The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4]
The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts (Δδ) of protons near the chiral center.[30][31] By systematically analyzing these chemical shift differences, the absolute configuration of the alcohol can be deduced.[28][29]
Workflow for Mosher's Ester Analysis
Figure 2: The step-by-step process of Mosher's ester analysis.
Limitations of Mosher's Method:
-
Requires chemical derivatization, which consumes the sample.[4]
-
Potential for misinterpretation with sterically hindered or highly flexible molecules.[4]
-
It is an empirical method that relies on a specific conformational model of the MTPA esters.
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Diastereomeric differentiation by ¹H NMR |
| Sample Requirement | High-quality single crystal (~0.1 mm)[4][17] | 1-10 mg in solution[4] | 1-5 mg, requires derivatization[4] |
| Experimental Time | 6-24 hours (data collection)[4] | 1-4 hours (data collection)[4] | 4-6 hours (including derivatization)[28][29] |
| Confidence Level | Unambiguous and definitive[4] | High, but dependent on computational accuracy[4][27] | High, but model-dependent and empirical[4] |
| Primary Limitation | The need to grow a suitable crystal[17][32] | Reliance on computational modeling[33] | Requires derivatization; potential for misinterpretation[4] |
Conclusion: An Integrated Approach
For the definitive validation of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol's absolute configuration, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous structural evidence.[4] The successful determination relies on obtaining high-quality crystals and leveraging the anomalous scattering of the constituent oxygen atoms.
However, in instances where crystallization proves to be a significant hurdle, VCD and Mosher's ester analysis present powerful and viable alternatives. VCD offers a non-destructive solution-phase analysis that is increasingly robust with advancements in computational chemistry.[3][26] Mosher's method provides a well-established, albeit empirical, NMR-based approach specifically tailored for chiral alcohols. For the highest level of confidence, particularly in regulatory submissions, the corroboration of X-ray crystallographic data with spectroscopic evidence from methods like VCD provides an exceptionally strong and self-validating system for structural assignment.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules by vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743–758. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]
-
Petrovic, A. G., & Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. Chirality, 13(5), 233-242. [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]
-
Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for determining the absolute configuration of chiral molecules. Spectroscopy Europe, 20(2), 7-11. [Link]
-
Schrödinger, Inc. (2018). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Riguera, R. (1997). A new-generation of chiral auxiliaries for the NMR-based assignment of absolute configuration. Tetrahedron: Asymmetry, 8(15), 2445-2467. [Link]
-
Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays. Nature, 168(4268), 271–272. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. [Link]
-
Bruker. Vibrational circular dichroism (VCD). [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. Glossary | OlexSys [olexsys.org]
- 16. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. platonsoft.nl [platonsoft.nl]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 25. researchgate.net [researchgate.net]
- 26. spark904.nl [spark904.nl]
- 27. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. Mosher ester derivatives [sites.science.oregonstate.edu]
- 32. migrationletters.com [migrationletters.com]
- 33. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to the Proper Disposal of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Introduction: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol (CAS No. 2060030-96-6) pushes the boundaries of science.[1] This spirocyclic compound, a valuable building block in organic synthesis, demands not only precision in its application but also diligence in its disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in the principles of chemical safety and regulatory compliance.
The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound necessitates a conservative approach. Therefore, this protocol is built upon the foundational principles of the Resource Conservation and Recovery Act (RCRA), which mandates that the generator of a chemical waste is responsible for determining its potential hazards.[2][3][4] We will proceed by treating the waste as potentially hazardous, focusing on a thorough characterization to ensure the safety of personnel and the protection of our environment.
Section 1: The Core Directive: Waste Generator's Responsibility
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), any facility that produces or handles chemical substances is considered a "waste generator."[5][6] This designation carries the legal responsibility to identify and classify all waste streams.[3][4][6] This guide will walk you through that determination process for waste containing {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
The process involves determining if the waste is a "listed waste" or a "characteristic waste."[7]
-
Listed Wastes: These are specific chemicals or waste streams from specific industrial processes cataloged by the EPA (F, K, P, and U lists).[2][3] Our target compound is not explicitly on these lists.
-
Characteristic Wastes: These are wastes that exhibit one or more of the following hazardous traits: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5][7] Our assessment will focus on evaluating these characteristics.
Section 2: Protocol for Hazardous Waste Characterization
This step-by-step protocol will guide you through the necessary evaluation of your waste stream containing {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol.
Step 1: Review Generator Knowledge
-
Analyze the Process: Consider all chemicals used in the process that generated the waste. The presence of the hydroxymethyl group (-CH2OH) in the compound's structure suggests it is a primary alcohol.[1] Alcohols, particularly those with lower molecular weights, are often flammable. Methanol, a related substance, is a highly flammable liquid.[8][9][10][11]
-
Assess Solvents: Is the compound in a solution? If the solvent is a listed hazardous waste (e.g., spent halogenated solvents), the entire mixture may need to be disposed of as such.
-
Consult In-House Data: Have any internal safety assessments or analytical tests (e.g., flash point, pH) been performed on this compound or similar proprietary materials?
Step 2: Evaluate RCRA Characteristics If generator knowledge is insufficient to make a definitive determination, the waste must be evaluated against the four RCRA hazardous characteristics. This can be done through analytical testing at an accredited laboratory.[5]
| Hazardous Characteristic | Regulatory Threshold | Relevance to {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol Waste |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F).[3][12] | High Likelihood. The compound is a methanol derivative. Methanol has a flash point of approximately 11-12°C (52-54°F).[8][11] It is prudent to assume the waste is ignitable unless tested otherwise. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5.[12] | Process Dependent. The compound itself is unlikely to be corrosive. However, if the waste stream includes strong acids or bases from a reaction quench or workup, it could be corrosive. Test the pH of the waste stream. |
| Reactivity (D003) | Unstable, reacts violently with water, forms toxic gases, or is capable of detonation.[5] | Unlikely but Possible. While the structure does not suggest inherent reactivity, this can only be confirmed through testing or specific knowledge of its chemical properties. |
| Toxicity (D004 - D043) | Contains specific contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2] | Process Dependent. This characteristic depends on what other substances might be present in the waste, such as heavy metal catalysts or other toxic reagents. |
Step 3: Make a Final Determination Based on the evaluation in Steps 1 and 2, classify your waste. Given the high probability of ignitability due to its nature as a methanol derivative, it is safest to manage waste containing {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol as a D001 ignitable hazardous waste unless you have definitive analytical data to the contrary.
Section 3: On-Site Waste Management and Storage
Once characterized as hazardous, the waste must be managed according to strict EPA and local guidelines pending disposal.
Protocol for Segregation and Storage:
-
Container Selection: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container must be in good condition with no leaks or damage.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE." The label must also include:
-
The name and address of the generating facility.
-
The specific contents (e.g., "Waste {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol in Methanol/Ethyl Acetate").
-
The relevant hazardous waste codes (e.g., "D001 - Ignitability").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Segregation: Store the waste container in a designated satellite accumulation area or a central accumulation area. It must be segregated from incompatible materials, especially strong oxidizing agents, to prevent a reaction.
-
Accumulation Time Limits: Be aware of your facility's generator status (Very Small, Small, or Large Quantity Generator), as this dictates how long you can store waste on-site (e.g., typically up to 180 days for Small Quantity Generators).[5]
Section 4: Disposal Workflow and Logistics
The final disposal of hazardous waste is a highly regulated process that must be handled by a certified professional.
Step-by-Step Disposal Logistics:
-
Engage a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed Treatment, Storage, and Disposal Facility (TSDF). All hazardous waste must be passed to a licensed contractor for final disposal.[13]
-
Manifesting: A Uniform Hazardous Waste Manifest is a legal document that tracks the waste from the point of generation to its final destination ("cradle-to-grave").[6] This form must be accurately completed, detailing the waste's composition and hazard codes.
-
Transportation: The waste will be picked up by a transporter certified to handle hazardous materials.[6]
-
Record Keeping: Retain all copies of the manifest and related disposal documents for a minimum of three years, or as required by state and local regulations.[5]
Section 5: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area. If the spill is large or poses a fire hazard, activate the nearest fire alarm.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Consult SDS (for Solvents): If the compound is in a solvent, consult the SDS for that solvent for specific spill cleanup instructions.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[13]
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills, respiratory protection may be necessary.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled container for disposal as hazardous waste.
-
Report: Report the incident to your EHS department.
Conclusion
The proper management and disposal of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a critical component of laboratory safety and environmental stewardship. By following a conservative approach rooted in the RCRA framework—characterizing the waste, assuming it to be hazardous (specifically, ignitable) in the absence of contrary data, and adhering to strict protocols for storage and disposal—we can ensure that our innovative research is conducted safely and responsibly. Always consult with your institution's EHS department for guidance specific to your location and facilities.
References
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved March 25, 2026, from [Link]
-
Sustainability Directory. (2025, November 25). What Are the Different Classifications of Hazardous Waste under RCRA? Retrieved March 25, 2026, from [Link]
-
Arcwood Environmental. (2026, March 4). How to Determine Hazardous Waste | RCRA Compliance Guide. Retrieved March 25, 2026, from [Link]
-
August Mack Environmental. (2025, July 23). How Is Hazardous Waste Defined Under RCRA? Retrieved March 25, 2026, from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved March 25, 2026, from [Link]
-
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved March 25, 2026, from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved March 25, 2026, from [Link]
-
PubChem. (n.d.). {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol. Retrieved March 25, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved March 25, 2026, from [Link]
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved March 25, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved March 25, 2026, from [Link]
-
Kao Corporation. (2021, January 7). Material Safety Data Sheet - LATEMUL ASK. Retrieved March 25, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methanol. Retrieved March 25, 2026, from [Link]
-
Air Liquide. (2024, February 2). Safety Data Sheet - Methanol. Retrieved March 25, 2026, from [Link]
-
Methanex. (2024, January 25). Safety Data Sheet - Methanol. Retrieved March 25, 2026, from [Link]
-
PubChem. (n.d.). 1-Oxaspiro(2.4)heptane-2-methanol. Retrieved March 25, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. Retrieved March 25, 2026, from [Link]
-
DCMR. (n.d.). Safety Data Sheet Methanol. Retrieved March 25, 2026, from [Link]
-
2M Group. (n.d.). Safety Data Sheet Methanol. Retrieved March 25, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methanol. Retrieved March 25, 2026, from [Link]
-
Methanol Institute. (n.d.). Methanol Small Quantities Bulletin. Retrieved March 25, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved March 25, 2026, from [Link]
Sources
- 1. {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol | Benchchem [benchchem.com]
- 2. alsglobal.com [alsglobal.com]
- 3. How to Determine Hazardous Waste | RCRA Compliance Guide | Arcwood Environmental™ [arcwoodenviro.com]
- 4. augustmack.com [augustmack.com]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. epa.gov [epa.gov]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. methanex.com [methanex.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. chemical.kao.com [chemical.kao.com]
Personal protective equipment for handling {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol
Comprehensive Safety and Operational Guide for Handling {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol
As drug discovery moves away from planar molecules to explore three-dimensional chemical space, novel spirocyclic building blocks like {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (CAS 2060030-96-6) have become invaluable to medicinal chemists . However, because this compound is designated for "Research Use Only" (RUO), its long-term toxicological profile remains uncharacterized.
To build a sustainable safety culture, laboratory personnel must move beyond blind compliance and understand the causality behind safety protocols 2[2]. This guide provides a self-validating, step-by-step operational framework for handling this specific spirocyclic ether-alcohol safely.
Hazard Causality & PPE Rationale
The molecular architecture of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (C9H16O2) dictates its handling requirements 3[3]:
-
Amphiphilic Dermal Penetration: The highly lipophilic 1,1-dimethyl-spiro-core combined with the hydrophilic hydroxymethyl group creates an amphiphilic molecule. This dual-solubility profile theoretically increases the rate of dermal penetration through the skin's lipid bilayers, making robust hand protection critical.
-
Peroxide Formation Potential: The oxolane (cyclic ether) ring is susceptible to auto-oxidation upon prolonged exposure to light and oxygen, potentially forming explosive peroxides.
-
Vapor Toxicity: As an uncharacterized volatile organic compound, inhalation poses a significant risk, mandating the use of primary engineering controls4[4].
Quantitative Personal Protective Equipment (PPE) Matrix
| Protective Gear | Specification | Quantitative Metric | Causality / Rationale |
| Gloves | Nitrile (Non-latex) | ≥ 4 mil thickness, > 240 min breakthrough | Nitrile provides superior chemical resistance against amphiphilic spirocyclic ethers compared to latex, preventing rapid permeation. |
| Eye Protection | Indirect Vented Goggles | ANSI Z87.1 compliant, 0% direct exposure | Prevents the capillary action of splashed solvents from reaching the ocular mucosa while preventing fogging. |
| Lab Coat | Flame-Resistant (FR) Cotton | 100% body coverage, NFPA 2112 | Mitigates fire risks associated with handling volatile organic compounds and potential trace peroxides. |
| Ventilation | Chemical Fume Hood | ≥ 100 fpm face velocity | Continuously extracts uncharacterized vapor emissions, maintaining a safe breathing environment[4]. |
Operational Workflow & Methodologies
The following workflows are designed as self-validating systems , meaning each step contains a built-in feedback loop to confirm its successful execution.
Operational workflow for handling {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol.
Protocol 1: Fume Hood Preparation and Reagent Transfer
-
Step 1: Environmental Validation
-
Action: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).
-
Causality: Fume hoods are the primary engineering control against inhalation hazards. A velocity of 100 fpm ensures that aerosolized particles generated during transfer are captured and exhausted[4].
-
Validation Check: The digital monitor reads >100 fpm, and a Kimwipe held at the sash edge is visibly pulled inward.
-
-
Step 2: Static-Free Weighing
-
Action: Use a grounded, anti-static spatula to transfer the chemical.
-
Causality: Because the oxolane ring can form peroxides, static discharge could ignite volatile solvent vapors or reactive intermediates.
-
Validation Check: The analytical balance stabilizes immediately without electrostatic drift, confirming a static-free transfer.
-
Protocol 2: Self-Validating Decontamination and Spill Response
If a spill occurs, standard water-based cleanup is insufficient due to the compound's lipophilicity.
-
Step 1: Solubilization and Absorption
-
Action: Apply isopropanol (IPA) directly to the spill area, followed by an inert absorbent pad.
-
Causality: IPA matches the polarity profile of the amphiphilic spirocycle, ensuring complete dissolution before the mixture is absorbed into the pad.
-
Validation Check: The spilled material visibly dissolves into the IPA without leaving a cloudy suspension or phase separation.
-
-
Step 2: The Triple-Rinse Dry-Wipe Test
-
Action: Wipe the area three times with fresh IPA-soaked Kimwipes. Follow with a final dry Kimwipe.
-
Causality: Serial dilution through triple-rinsing mathematically reduces chemical residue to sub-toxic parts-per-million (ppm) levels.
-
Validation Check: The final dry Kimwipe must glide smoothly across the surface. Any tactile drag or visual tackiness indicates residual compound, requiring a repeat of the rinse cycle.
-
Waste Disposal Plan
Proper segregation prevents dangerous secondary reactions and reduces institutional disposal costs.
-
Categorization: Dispose of all contaminated consumables (gloves, wipes) and liquid waste in a designated Non-Halogenated Organic Waste container.
-
Causality: The molecular formula of {1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol (C9H16O2) contains no halogens[3]. Mixing it with halogenated waste streams can trigger exothermic incompatibilities and drastically increases incineration costs.
-
Storage: Store waste containers in a vented, grounded flammable safety cabinet until collection by Environmental Health and Safety (EHS) personnel.
References
-
MedCrave. "Be safe at laboratory: basic knowledge to develop self-awareness". MedCrave online.[Link]
-
Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Northwestern University. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
